Technical Documentation Center

3-ChloroBenzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-ChloroBenzophenone
  • CAS: 1076-78-0

Core Science & Biosynthesis

Foundational

3-Chlorobenzophenone (CAS 1016-78-0): A Definitive Guide to Structural Properties and Synthetic Methodologies

Executive Summary 3-Chlorobenzophenone (CAS: 1016-78-0) is a highly versatile, mono-halogenated diaryl ketone. Characterized by the presence of a chlorine atom at the meta position of one phenyl ring, this compound exhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chlorobenzophenone (CAS: 1016-78-0) is a highly versatile, mono-halogenated diaryl ketone. Characterized by the presence of a chlorine atom at the meta position of one phenyl ring, this compound exhibits distinct electronic and steric properties that make it an invaluable electrophilic scaffold in active pharmaceutical ingredient (API) synthesis[1]. This guide elucidates the physicochemical constraints, mechanistic reactivity, and validated protocols for utilizing 3-Chlorobenzophenone in advanced drug development and related photo-chemical applications.

Physicochemical Profiling & Quantitative Data

The baseline thermodynamic and physicochemical properties of 3-Chlorobenzophenone are critical for scaling reactions and predicting phase behavior. The meta-chloro substitution induces an electron-withdrawing inductive effect (-I), gently enhancing the electrophilicity of the carbonyl carbon compared to unsubstituted benzophenone, without imposing prohibitive steric hindrance.

PropertyValueExperimental Relevance
CAS Number 1016-78-0Unique registry identifier for procurement and safety tracking[1].
Molecular Formula C₁₃H₉ClOFundamental for stoichiometry and mass balance.
Molar Mass 216.66 g/mol Required for rigorous equivalent calculations[2].
Melting Point 82–87 °CIndicates moderate crystal lattice energy; requires mild heating for melt-phase reactions[2].
Boiling Point 332 °CHigh stability at elevated temperatures; suitable for high-temp reflux[2].
Calculated Dipole Moment 5.7845 DInfluences solvent selection; highly soluble in moderately polar aprotic solvents[3].
Refractive Index 1.5260 (Estimated)Relevant for confirming purity in liquid states or concentrated solutions[2].

Structural Dynamics & Causality in Chemical Reactivity

As an Application Scientist, I emphasize understanding why a molecule behaves a certain way to avoid empirical guesswork. The reactivity of 3-Chlorobenzophenone is primarily driven by two distinct sites:

  • Carbonyl Electrophilicity: The oxygen atom withdraws electron density via resonance, while the meta-chlorine exerts an inductive (-I) effect. Since it is located in the meta position, the chlorine atom does not donate electron density via resonance (+R) to the carbonyl carbon. This makes the carbonyl carbon specifically susceptible to targeted nucleophilic attack (e.g., Grignard reagents, ylides).

  • Aryl Halide Stability: The C-Cl bond in the meta position is extremely stable under standard nucleophilic conditions due to the sp² hybridization of the ring carbon. However, under specific palladium or nickel catalysis, this bond undergoes oxidative addition, opening pathways for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

Application in Drug Development: The Synthesis of Clemeprol

In medicinal chemistry, 3-Chlorobenzophenone is a cornerstone precursor. A prime example is the synthesis of the SNRI antidepressant Clemeprol [4].

Mechanistic Pathway & Workflow

The synthetic route demonstrates exceptional chemo-selectivity utilizing the Johnson–Corey–Chaykovsky reaction .

Causality: We specifically choose a sulfur ylide (dimethylsulfoxonium methylide) over a phosphorus ylide (Wittig reagent). The sulfur ylide preferentially attacks the carbonyl carbon under thermodynamic control, ejecting DMSO to yield an epoxide. A Wittig reaction, in contrast, would yield a highly stable but undesired alkene.

ClemeprolSynthesis Node1 3-Chlorobenzophenone (CAS: 1016-78-0) Node3 2-(3-chlorophenyl)-2-phenyloxirane Intermediate 1 Node1->Node3 Epoxidation (Thermodynamic Control) Node2 Dimethylsulfoxonium Methylide (Corey-Chaykovsky Reagent) Node2->Node3 Sulfur Ylide Attack Node5 m-chlorophenyl-phenylacetaldehyde Intermediate 2 Node3->Node5 Epoxide Ring Opening & Meinwald Rearrangement Node4 Boron Trifluoride Etherate (BF3·OEt2) Lewis Acid Node4->Node5 Acid Catalyst Node7 Clemeprol (Target API) SNRI Antidepressant Node5->Node7 2nd Epoxidation & Nucleophilic Attack Node6 Dimethylamine Quenching (Aminolysis) Node6->Node7 Ring Opening

Mechanistic workflow of Clemeprol synthesis highlighting key intermediates and causality.

Step-by-Step Experimental Protocol: Epoxidation of 3-Chlorobenzophenone

To ensure trustworthiness and reproducibility, the following protocol outlines the generation of the first intermediate, 2-(3-chlorophenyl)-2-phenyloxirane, utilizing explicit self-validating checkpoints[4].

Reagents & Equipment:

  • 3-Chlorobenzophenone (≥98.0% purity, pre-dried)

  • Trimethylsulfoxonium iodide (TMSI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Flame-dried 3-neck round-bottom flask under Argon.

Procedure:

  • Ylide Generation (The "Self-Validating" Step): Suspend 1.2 eq of NaH in anhydrous DMSO. Slowly add 1.2 eq of TMSI at room temperature.

    • Causality & Validation: Hydrogen gas evolution will occur immediately. The complete cessation of bubbling acts as a visual, self-validating indicator that the sulfur ylide has completely formed and the system is ready for the electrophile.

  • Electrophilic Addition: Dissolve 1.0 eq of 3-Chlorobenzophenone in a minimal volume of anhydrous DMSO. Add this solution dropwise to the ylide mixture over 30 minutes.

    • Causality: Dropwise addition maintains ambient temperature and prevents the thermal degradation of the kinetically sensitive ylide.

  • Reaction Propagation: Stir the mixture at 50 °C for 2-3 hours.

    • Monitoring Checkpoint: Perform Thin Layer Chromatography (TLC) using an 80:20 Hexane:Ethyl Acetate system. The complete disappearance of the UV-active starting material spot indicates successful conversion.

  • Quench and Extraction: Cool the vessel to 0 °C and cautiously add cold distilled water to quench any unreacted NaH. Extract the aqueous layer three times with Diethyl Ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the purified oxirane.

Quality Control & Safety Standards

Handling 3-Chlorobenzophenone requires stringent environmental controls. The compound is classified under the Globally Harmonized System (GHS) as an irritant causing serious eye irritation (H319) and skin irritation (H315)[5].

  • Storage Parameters: Must be stored in a cool, dry place (2-30°C), sealed under an inert atmosphere (Nitrogen/Argon).

    • Causality: Preventing moisture ingress is vital, as hydration of the surface layers will severely interfere with moisture-sensitive downstream transformations (e.g., Grignard additions).

  • Analytical QC: Inbound bulk batches must be validated via GC-MS and ¹H-NMR (in CDCl₃) to ensure the absence of unreacted precursor benzenes or localized chlorinated impurities prior to introduction into sensitive API synthesis pipelines.

References

  • Title: Clemeprol - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: 3-Chlorobenzophenone | C13H9ClO | CID 66098 - PubChem Source: nih.gov URL: [Link]

  • Title: Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino-3(R)benzophenone Source: chemrevlett.com URL: [Link]

Sources

Exploratory

3-Chlorobenzophenone molecular structure and formula

An In-depth Technical Guide to 3-Chlorobenzophenone: Molecular Structure, Properties, and Applications Abstract 3-Chlorobenzophenone is a halogenated aromatic ketone of significant interest in organic synthesis and pharm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Chlorobenzophenone: Molecular Structure, Properties, and Applications

Abstract

3-Chlorobenzophenone is a halogenated aromatic ketone of significant interest in organic synthesis and pharmaceutical development. Its molecular architecture, characterized by a benzoyl group attached to a chlorophenyl ring, imparts unique reactivity and makes it a valuable intermediate for synthesizing a variety of more complex molecules. This guide provides a comprehensive overview of its molecular structure, chemical formula, physicochemical properties, and spectroscopic signature. Furthermore, it delves into its synthesis, key reactions, and prevalent applications, with a particular focus on its role as a precursor in the development of pharmacologically active compounds. Safety and handling considerations are also discussed to ensure its proper use in a laboratory setting.

Molecular Structure and Chemical Formula

3-Chlorobenzophenone, a chlorinated derivative of benzophenone, possesses a molecular structure consisting of two phenyl rings linked by a ketone carbonyl group. One of the phenyl rings is substituted with a chlorine atom at the meta (3-position) position.

  • Chemical Name: 3-Chlorobenzophenone

  • Synonyms: (3-chlorophenyl)(phenyl)methanone, m-Chlorobenzophenone

  • Molecular Formula: C₁₃H₉ClO

  • CAS Number: 1016-78-0

  • Molecular Weight: 216.66 g/mol

The presence of the electron-withdrawing chlorine atom and the carbonyl group significantly influences the electron density distribution across the molecule, impacting its reactivity and physical properties.

Visualizing the Structure:

G C1 C C2 C C1->C2 C7 C C1->C7 C13 C C1->C13 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 C9 C C8->C9 C10 C C9->C10 Cl15 Cl C9->Cl15 C11 C C10->C11 C12 C C11->C12 C12->C7 O14 O C13->O14

Figure 1: 2D representation of the 3-Chlorobenzophenone molecular structure.

Physicochemical Properties

The physical and chemical characteristics of 3-Chlorobenzophenone are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource
Physical State White to off-white crystalline solid
Melting Point 81-84 °C
Boiling Point 338.9 °C at 760 mmHg
Solubility Insoluble in water; Soluble in organic solvents like ethanol, ether, and benzene.
Density 1.252 g/cm³
Refractive Index 1.611

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and purity assessment of 3-Chlorobenzophenone.

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1660-1680 cm⁻¹ corresponding to the C=O stretching of the diaryl ketone. Additional peaks in the aromatic region (1450-1600 cm⁻¹) and a C-Cl stretching band (around 700-800 cm⁻¹) are also prominent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum typically shows a complex multiplet in the aromatic region (δ 7.2-7.8 ppm) corresponding to the nine protons on the two phenyl rings. The protons on the chlorinated ring are deshielded to varying extents due to the anisotropic effect of the carbonyl group and the inductive effect of the chlorine atom.

    • ¹³C NMR: The carbon NMR spectrum displays a characteristic signal for the carbonyl carbon around δ 195 ppm. The aromatic carbons appear in the δ 125-140 ppm region, with the carbon bearing the chlorine atom showing a distinct chemical shift.

  • Mass Spectrometry (MS): The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 216 and a characteristic M+2 peak at m/z 218 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns involve the loss of the chlorophenyl or phenyl radical.

Synthesis and Reactivity

Synthesis Workflow

3-Chlorobenzophenone is commonly synthesized via the Friedel-Crafts acylation reaction. This involves the reaction of benzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction Conditions cluster_product Product BenzoylChloride Benzoyl Chloride FriedelCrafts Friedel-Crafts Acylation BenzoylChloride->FriedelCrafts Chlorobenzene Chlorobenzene Chlorobenzene->FriedelCrafts AlCl3 AlCl₃ (Lewis Acid) AlCl3->FriedelCrafts Solvent Inert Solvent (e.g., CS₂ or Dichloromethane) Solvent->FriedelCrafts Temp Room Temperature Temp->FriedelCrafts Product 3-Chlorobenzophenone FriedelCrafts->Product Forms Electrophilic Acylium Ion

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Chlorobenzophenone via Friedel-Crafts Acylation

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides an in-depth technical overview of the synthesis of 3-Chlorobenzophenone, a key intermediate in the pharmaceutical and...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth technical overview of the synthesis of 3-Chlorobenzophenone, a key intermediate in the pharmaceutical and specialty chemical industries.[1] The core of this synthesis is the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride, catalyzed by a Lewis acid.[2] This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, addresses critical safety considerations, and outlines robust methods for product purification and characterization. The content is structured to deliver not only procedural steps but also the causal reasoning behind methodological choices, ensuring a comprehensive and practical resource for laboratory professionals.

Introduction: The Significance of 3-Chlorobenzophenone

Aromatic ketones are a cornerstone of organic synthesis, serving as pivotal precursors for a vast array of high-value products, including pharmaceuticals, agrochemicals, and fine chemicals.[3] Among these, 3-Chlorobenzophenone stands out as a valuable building block. Its structure, featuring a diarylketone backbone with a strategically placed chlorine atom, makes it a versatile intermediate for introducing the benzoylphenyl moiety into more complex molecules.[1] It is notably used in the synthesis of anticancer agents and potent antagonists for treating allergies.[4][5] The most direct and reliable method for its preparation is the Friedel-Crafts acylation, a classic yet powerful carbon-carbon bond-forming reaction.[6][7]

The Core Chemistry: Friedel-Crafts Acylation

Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction remains a fundamental tool for acylating aromatic rings.[8] The reaction involves treating an aromatic compound (in this case, benzene) with an acylating agent (3-chlorobenzoyl chloride) in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][6]

The Reaction Mechanism

The synthesis proceeds through a well-established multi-step mechanism. The key to the reaction is the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic π-electrons of the benzene ring.[6]

Step 1: Formation of the Acylium Ion Electrophile The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of the 3-chlorobenzoyl chloride. This complexation polarizes the carbon-chlorine bond, facilitating its cleavage to form a resonance-stabilized acylium ion. This ion is the potent electrophile required for the reaction.[2][6]

Step 2: Electrophilic Attack and Formation of the Arenium Ion The electron-rich benzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][9]

Step 3: Deprotonation and Restoration of Aromaticity A weak base, typically the [AlCl₄]⁻ complex, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring, yielding the final product, 3-Chlorobenzophenone, and regenerating the AlCl₃ catalyst along with HCl.[2]

However, the ketone product is a Lewis base and readily forms a stable complex with the AlCl₃. This deactivates both the product towards further acylation and the catalyst. Consequently, a stoichiometric amount, or even a slight excess, of the Lewis acid is required for the reaction to proceed to completion.[10]

Diagram: Mechanism of Friedel-Crafts Acylation

G reagents 3-Chlorobenzoyl Chloride + AlCl₃ acylium Resonance-Stabilized Acylium Ion [3-Cl-C₆H₄-C≡O]⁺ + [AlCl₄]⁻ reagents->acylium Step 1: Formation of Electrophile sigma Arenium Ion (Sigma Complex) acylium->sigma Step 2: Electrophilic Attack benzene Benzene product_complex Product-Catalyst Complex sigma->product_complex Step 3: Deprotonation final_product 3-Chlorobenzophenone product_complex->final_product Work-up (Hydrolysis)

Caption: Mechanism of the AlCl₃-catalyzed Friedel-Crafts acylation.

Hazard Analysis and Safe Laboratory Practice

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis are hazardous and require careful handling in a well-ventilated chemical fume hood.[11][12]

ReagentKey HazardsRecommended Precautions
3-Chlorobenzoyl Chloride Corrosive, causes severe skin burns and eye damage.[13][14][15] Reacts with water/moisture to produce HCl gas.[13][16] May cause respiratory irritation.[15][17]Wear gloves, safety goggles, and a lab coat. Handle only in a fume hood. Keep away from moisture. Use dry glassware and solvents.[17]
Anhydrous Aluminum Chloride Highly corrosive.[18][19] Reacts violently with water, releasing significant heat and toxic HCl gas.[19][20][21][22] Can cause severe burns to skin, eyes, and respiratory tract.[18][19][22]Wear appropriate personal protective equipment (PPE).[20] Add slowly and in portions to the reaction mixture. Quench reaction carefully. Do not use water on AlCl₃ fires; use dry chemical or CO₂ extinguishers.[19][21][22]
Benzene Highly flammable. Known human carcinogen and reproductive toxin. Toxic by inhalation, ingestion, and skin contact.Use only in a closed system within a fume hood. Minimize exposure at all times. Substitute with a less toxic solvent if the protocol allows, though benzene is often the solvent and reagent in this specific synthesis.
Dichloromethane (DCM) Volatile solvent. Suspected carcinogen. Can cause skin and eye irritation.Use in a fume hood. Wear appropriate PPE to avoid skin contact and inhalation.
Hydrochloric Acid (HCl) Corrosive. Causes severe burns. Vapors are highly irritating to the respiratory system.Handle with care, wearing appropriate PPE. Neutralize acidic waste before disposal.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for robustness and reproducibility.[23]

Reagents and Materials
ReagentMolar Mass ( g/mol )QuantityMoles
3-Chlorobenzoyl Chloride175.0143.9 g0.25
Anhydrous Aluminum Chloride133.3430.0 g0.225
Benzene (dry)78.11120 mL-
Diethyl Ether-As needed-
Hexane-As needed-
1 M Hydrochloric Acid-As needed-
Saturated Sodium Bicarbonate-As needed-
Anhydrous Magnesium Sulfate-As needed-
Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a gas outlet to a scrubber or drying tube), and a stopper. All glassware must be thoroughly dried to prevent premature reaction of the water-sensitive reagents.[3]

  • Reagent Charging: In a chemical fume hood, charge the flask with 3-chlorobenzoyl chloride (43.9 g) and dry benzene (120 mL).

  • Initiation: Begin stirring and gently heat the solution to reflux.

  • Catalyst Addition: Carefully add the anhydrous aluminum chloride (30.0 g) to the refluxing solution in several small portions over a period of approximately 10 minutes.[23] The addition is exothermic and will cause vigorous evolution of HCl gas, which must be directed to a scrubber.

  • Reaction: Maintain the mixture at reflux, with stirring, until the reaction is complete. The progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the 3-chlorobenzoyl chloride spot.

  • Quenching: After completion, cool the reaction mixture to room temperature and then further in an ice bath. Very slowly and carefully, pour the cooled mixture onto a slurry of crushed ice (approx. 200 g) and concentrated HCl (20 mL) in a large beaker, with vigorous stirring.[11][24] This hydrolyzes the aluminum complexes and separates the organic product.

  • Work-up and Purification: The subsequent steps are designed to isolate and purify the crude product from the reaction mixture.

Diagram: Experimental Workflow for Synthesis and Purification

G start Reaction Mixture (Benzene, Product-AlCl₃ Complex) quench Quench (Pour into Ice/HCl) start->quench 1. Decompose Complex extract Extraction (Add DCM/Ether, use Separatory Funnel) quench->extract 2. Isolate Organic Phase wash_bicarb Wash (Sat. NaHCO₃ solution) extract->wash_bicarb 3. Neutralize Acid wash_brine Wash (Brine) wash_bicarb->wash_brine 4. Remove Water dry Dry (Anhydrous MgSO₄) wash_brine->dry 5. Remove Trace Water filter_evap Filter & Evaporate Solvent (Rotary Evaporator) dry->filter_evap 6. Isolate Crude Solid recrystallize Recrystallization (e.g., Ether-Hexane) filter_evap->recrystallize 7. Purify product Pure 3-Chlorobenzophenone recrystallize->product 8. Isolate & Dry

Caption: Post-reaction work-up and purification workflow.

Detailed Purification Protocol
  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent like diethyl ether or dichloromethane (2 x 50 mL).[7] Combine all organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[7] Check that the final aqueous wash is neutral.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate.[23] Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator to yield the crude solid product.

  • Recrystallization: The final purification is achieved by recrystallization. Dissolve the crude solid in a minimum amount of hot diethyl ether and add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.[23][25]

Product Characterization

To confirm the identity, purity, and structure of the synthesized 3-Chlorobenzophenone, a combination of analytical techniques should be employed.

Analytical TechniqueExpected Result
Appearance White to off-white crystalline powder.[5]
Melting Point 82-84 °C. A sharp melting range indicates high purity.
FTIR Spectroscopy Characteristic peaks including a strong C=O (ketone) stretch around 1660 cm⁻¹ and C-Cl stretch around 700-800 cm⁻¹.
¹H NMR Spectroscopy A complex multiplet pattern in the aromatic region (approx. 7.3-7.8 ppm) corresponding to the 9 aromatic protons.
¹³C NMR Spectroscopy A peak for the carbonyl carbon around 195 ppm, along with distinct signals for the 12 aromatic carbons.[26][27]
Mass Spectrometry (GC-MS) A molecular ion peak (M⁺) at m/z = 216, and a characteristic (M+2)⁺ peak at m/z = 218 with approximately one-third the intensity, confirming the presence of one chlorine atom.[28][29]

Conclusion

The Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride is a highly effective and reliable method for the synthesis of 3-Chlorobenzophenone. This guide provides a comprehensive framework, from theoretical underpinnings to practical execution and safety management. By understanding the causality behind each step—the role of the catalyst, the importance of anhydrous conditions, and the logic of the work-up procedure—researchers can confidently and safely execute this synthesis, yielding a high-purity product essential for further research and development in the pharmaceutical and chemical sciences.

References

  • PrepChem. (n.d.). Synthesis of 3-chlorobenzophenone. Retrieved from PrepChem.com. [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from Ventura College. [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from Organic Syntheses. [Link]

  • PubChem. (n.d.). Benzoyl chloride, 3-chloro-. Retrieved from National Center for Biotechnology Information. [Link]

  • Cole-Parmer. (2005, August 15). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. Retrieved from Cole-Parmer. [Link]

  • SpectraBase. (n.d.). 3-Chlorobenzophenone. Retrieved from SpectraBase. [Link]

  • ABL Technology. (2024, November 4). 103570 - 3-Chlorobenzoyl chloride - Safety Data Sheet. Retrieved from ABL Technology. [Link]

  • OC Lab Videos. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4.
  • Reeve, A. M. (n.d.). A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Procedure. Retrieved from University of Lynchburg. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from BYJU'S. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from Chemistry Steps. [Link]

  • Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Retrieved from Chemguide. [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from UMSL. [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 3-Chlorobenzoyl Chloride. Retrieved from KM Pharma Solution Private Limited. [Link]

  • Study.com. (n.d.). Aluminum Chloride | AlCl3 Uses & Hazards. Retrieved from Study.com. [Link]

  • SpectraBase. (n.d.). 3-Chlorobenzophenone - Optional[MS (GC)] - Spectrum. Retrieved from SpectraBase. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from Master Organic Chemistry. [Link]

  • Lab Alley. (2025, July 2). SAFETY DATA SHEET - Aluminum Chloride. Retrieved from Lab Alley. [Link]

  • PubChem. (n.d.). 4-Chlorobenzophenone. Retrieved from National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. (2025, January 29). 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from Chemistry LibreTexts. [Link]

  • University of California, Santa Barbara. (n.d.). LCSS: ALUMINUM TRICHLORIDE. Retrieved from UCSB. [Link]

  • Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from Scribd. [Link]

  • PubChemLite. (n.d.). 3-chlorobenzophenone (C13H9ClO). Retrieved from PubChemLite. [Link]

  • PubChem. (n.d.). Aluminum Chloride. Retrieved from National Center for Biotechnology Information. [Link]

  • New Jersey Department of Health. (n.d.). Aluminum Chloride - Hazardous Substance Fact Sheet. Retrieved from NJ.gov. [Link]

  • Merck Millipore. (n.d.). 3-Chlorobenzophenone for synthesis 1016-78-0. Retrieved from Merck Millipore. [Link]

  • Google Patents. (2021, May 25). CN108586224B - Method for purifying and separating benzophenone.
  • Google Patents. (n.d.). CN1403433A - Synthesis of m-chloroacetophenone from benzoyl chloride.

Sources

Exploratory

The Solubility Profile of 3-Chlorobenzophenone: A Technical Guide for Researchers

Introduction 3-Chlorobenzophenone, a halogenated aromatic ketone, is a versatile molecule utilized in a range of applications, from a reagent in pharmaceutical synthesis to a component in photopolymerization processes.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Chlorobenzophenone, a halogenated aromatic ketone, is a versatile molecule utilized in a range of applications, from a reagent in pharmaceutical synthesis to a component in photopolymerization processes.[1][2] Its utility in these applications is intrinsically linked to its solubility in various organic solvents, a critical parameter for reaction kinetics, purification, and formulation development. This in-depth technical guide provides a comprehensive overview of the solubility of 3-Chlorobenzophenone, addressing the current landscape of available data, offering scientifically grounded estimations based on structural analogues, and presenting a detailed protocol for its experimental determination.

Physicochemical Properties of 3-Chlorobenzophenone: The Foundation of Solubility

Understanding the physicochemical properties of 3-Chlorobenzophenone is paramount to predicting and explaining its solubility behavior. As a white to off-white crystalline solid with a melting point in the range of 82-87 °C, its solid-state properties influence the energy required for dissolution.[2] The molecule's structure, featuring two phenyl rings and a polar carbonyl group, imparts a moderate polarity. The introduction of a chlorine atom at the meta-position of one phenyl ring further influences its electronic distribution and intermolecular interactions.

Key Physicochemical Properties:

  • Molecular Formula: C₁₃H₉ClO[1]

  • Molecular Weight: 216.66 g/mol [3]

  • Melting Point: 82-87 °C[2]

  • Appearance: White to off-white amorphous powder or crystal[2]

  • General Solubility: Exhibits moderate solubility in organic solvents and is less soluble in water.[1]

Solubility of 3-Chlorobenzophenone in Organic Solvents: An Estimation Based on Structural Analogues

As of the date of this guide, specific quantitative solubility data for 3-Chlorobenzophenone across a wide range of organic solvents is not extensively available in peer-reviewed literature. However, by examining the solubility of its parent compound, benzophenone, and its isomer, 4-chlorobenzophenone, we can deduce a scientifically reasoned estimation of its solubility profile.

The fundamental principle of "like dissolves like" governs solubility, where substances with similar polarities and intermolecular forces tend to be miscible. The solubility of benzophenone has been experimentally determined in various solvents.[4] The presence of the chlorine atom in 3-Chlorobenzophenone is expected to slightly increase its polarity and alter its crystal lattice energy compared to benzophenone.

Table 1: Estimated Solubility of 3-Chlorobenzophenone in Common Organic Solvents at Ambient Temperature

SolventSolvent TypeDielectric Constant (approx.)Expected Solubility of 3-ChlorobenzophenoneRationale
HexaneNon-polar1.9LowThe non-polar nature of hexane is a poor match for the moderate polarity of 3-chlorobenzophenone.
TolueneNon-polar (aromatic)2.4ModerateThe aromatic character of toluene allows for favorable π-π stacking interactions with the phenyl rings of 3-chlorobenzophenone, enhancing solubility despite the low polarity.
ChloroformPolar aprotic4.8HighThe polarity of chloroform and its ability to form weak hydrogen bonds with the carbonyl oxygen of 3-chlorobenzophenone contribute to good solubility.
Ethyl AcetatePolar aprotic6.0HighEthyl acetate is a good solvent for moderately polar compounds due to its ester functional group.
AcetonePolar aprotic20.7Very HighAcetone is a highly polar aprotic solvent that can effectively solvate the polar carbonyl group of 3-chlorobenzophenone.
EthanolPolar protic24.6HighEthanol's polarity and ability to act as a hydrogen bond donor and acceptor lead to favorable interactions.
MethanolPolar protic32.7HighSimilar to ethanol, methanol is a polar protic solvent that is expected to be a good solvent for 3-chlorobenzophenone.

Note: This table presents estimated solubility based on chemical principles and data from analogous compounds. For precise applications, experimental verification is strongly recommended.

Experimental Determination of 3-Chlorobenzophenone Solubility: A Validated Protocol

To obtain accurate and reliable solubility data, a robust experimental methodology is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. This protocol provides a step-by-step guide for its implementation.

Principle

An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined, representing the equilibrium solubility.

Materials and Equipment
  • 3-Chlorobenzophenone (purity >98%)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess 3-Chlorobenzophenone to a vial B Add a known volume of the organic solvent A->B C Seal the vial and place in a temperature-controlled orbital shaker B->C D Equilibrate for 24-48 hours at a constant temperature C->D E Allow the suspension to settle D->E F Centrifuge to pellet undissolved solid E->F G Filter the supernatant through a 0.22 µm syringe filter F->G H Prepare serial dilutions of the filtrate G->H I Measure absorbance using UV-Vis Spectrophotometry H->I J Determine concentration from a pre-established calibration curve I->J G cluster_solute 3-Chlorobenzophenone Properties cluster_solvent Solvent Properties A Polarity (Carbonyl group, C-Cl bond) Solubility Solubility A->Solubility Favorable Interactions B Molecular Size & Shape B->Solubility Steric Hindrance C Crystal Lattice Energy C->Solubility Energy Barrier D Polarity (Dielectric Constant) D->Solubility Solvation E Hydrogen Bonding Capacity (Donor/Acceptor) E->Solubility Specific Interactions F Dispersion Forces F->Solubility Non-specific Interactions

Caption: Key factors influencing the solubility of 3-Chlorobenzophenone.

  • Solute-Solvent Interactions: Favorable interactions between the solute and solvent molecules, such as dipole-dipole interactions between the polar carbonyl group of 3-Chlorobenzophenone and a polar solvent, will promote dissolution. Aromatic solvents can engage in π-π stacking with the phenyl rings.

  • Solute-Solute Interactions: The strength of the intermolecular forces holding the 3-Chlorobenzophenone molecules together in the crystal lattice (crystal lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature, as the increased kinetic energy helps to overcome the crystal lattice forces. However, this relationship should be determined experimentally for each solvent system.

Conclusion

While quantitative solubility data for 3-Chlorobenzophenone remains to be extensively documented, a strong understanding of its physicochemical properties and a comparative analysis with its structural analogues provide a reliable framework for estimating its solubility in a variety of organic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a robust and validated method for experimental determination. By combining theoretical understanding with rigorous experimental practice, researchers and drug development professionals can effectively navigate the challenges associated with the solubility of 3-Chlorobenzophenone and unlock its full potential in their scientific endeavors.

References

  • PubChem. 3-Chlorobenzophenone. [Link]

  • ResearchGate. Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. [Link]

  • NIST. Methanone, (3-chlorophenyl)phenyl-. [Link]

  • World Health Organization. Appendix II B. Ultraviolet and Visible Absorption Spectrophotometry. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • Ataman Kimya. BENZOPHENONE-4. [Link]

  • PubChem. 3-Chlorobenzophenone. [Link]

Sources

Foundational

Comprehensive Safety and Handling Protocol for 3-Chlorobenzophenone

Executive Summary & Mechanistic Hazard Profiling As an integral building block in organic synthesis and pharmaceutical development, 3-Chlorobenzophenone (CAS: 1016-78-0) requires specialized handling protocols due to its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Hazard Profiling

As an integral building block in organic synthesis and pharmaceutical development, 3-Chlorobenzophenone (CAS: 1016-78-0) requires specialized handling protocols due to its distinct physicochemical hazards. The compound acts as a moderately lipophilic electrophile. The meta-chloro substitution enhances the electrophilicity of the carbonyl center via inductive electron withdrawal[1]. When handled improperly, this crystalline powder poses significant mechanical and chemical aerosolization risks, partitioning readily into the lipid bilayers of the stratum corneum and ocular mucosa.

This whitepaper provides an advanced, self-validating standard operating procedure (SOP) tailored for research scientists to mitigate these risks effectively and scientifically.

Physicochemical Properties & GHS Classifications

To implement robust engineering controls, researchers must first understand the foundational properties driving the compound's reactivity.

Property / ParameterTechnical SpecificationSafety & Handling Implication
IUPAC Name (3-Chlorophenyl)(phenyl)methanoneStandardized nomenclature for safety tracking.
CAS Number 1016-78-0Unique identifier for toxicological database querying[2].
Physical State Crystalline powder (White to light-yellow)Prone to static adherence and airborne aerosolization during spatial transfer[3].
Melting Point 82 – 84 °CSolid at room temperature; requires mechanical dispensing but can melt under localized high friction or heat.
Boiling Point 330 °CLow volatility at ambient conditions; inhalation hazard primarily stems from suspended dust rather than ambient vapor[4].
Hazard Statements H315 : Causes skin irritationH319 : Causes serious eye irritationMandates strict dermal and ocular barrier protection[1].
Storage Class Class 11 (Combustible Solids)Must be stored away from strong oxidizing agents to prevent uncontrolled exothermic cleavage.
Trustworthiness in Practice: Self-Validating Handling Protocols

In modern drug development environments, procedural compliance relies on self-validating workflows—processes designed so that each step intrinsically proves its safe execution before the next begins.

Protocol A: Weighing and Dispensing Workflow

Due to the mechanical aerosolization risk of 3-Chlorobenzophenone dust, handling must never occur on an open benchtop.

  • Pre-Handling Engineering Verification : Validate that the local exhaust ventilation (fume hood) maintains a face velocity of >0.5 m/s.

    • Causality Principle : At this velocity, any generated micro-particulates are forcefully entrained away from the operator's breathing zone before they can settle.

  • Barrier Application (PPE) : Don a P3 or N95 particulate respirator, tight-fitting chemical splash goggles, and extended-cuff nitrile gloves.

  • Static Neutralization (Self-Validating Step) : Apply an anti-static zero-stat gun to the weighing boat. Place it on the analytical balance and tare. Observe the digital readout for 10 seconds.

    • Causality Principle : If the tare value drifts by >0.2 mg, residual static charge remains, indicating a high risk of powder repulsion and aerosolization. Dispensing is halted until the drift strictly resolves to zero.

  • Transfer and Solubilization : Using a grounded stainless steel spatula, transfer the solid. Directly introduce the mass into the reaction flask containing the solvent.

  • Visual Validation : Confirm total dissolution.

    • Causality Principle : The complete elimination of the solid state permanently neutralizes the airborne particulate hazard, validating the end of the high-risk handling phase.

G N1 Pre-Handling: Verify Fume Hood Flow (>0.5 m/s) N2 PPE Setup: Respirator, Nitrile Gloves, Goggles N1->N2 N3 De-Ionization: Anti-Static Gun on Weigh Boat N2->N3 N4 Dispensing: Grounded Stainless Steel Spatula N3->N4 N5 Integration: Visual Solubilization Check N4->N5 N6 Post-Handling: Halogenated Waste Segregation N5->N6

Figure 1: Self-validating handling workflow ensuring strict particulate containment.

Emergency Response & Decontamination Workflows

When structural barriers fail, physiological intervention must be rapid and chemically rationalized according to standard safety frameworks like those curated in the [5].

Skin Contact (H315 Mitigation)
  • Step 1: Dry Removal. Before applying water, gently brush off any dry residual powder with a disposable wipe.

    • Causality Principle: Immediate application of water can dissolve the fine powder, driving the newly solubilized lipophilic compound deeper into the epidermal pores.

  • Step 2: Aqueous Flushing. Flush the contaminated area with copious amounts of mild soap and lukewarm water for a minimum of 15 minutes. Remove contaminated clothing immediately[1].

  • Step 3: Medical Escalation. If erythema (redness) or acute dermatitis persists, seek occupational health evaluation[5].

Ocular Contact (H319 Mitigation)
  • Step 1: Immediate Irrigation. Rinse cautiously with continuous running water for 15+ minutes[5].

  • Step 2: Mechanical Clearing. Remove contact lenses if present and easy to do.

    • Causality Principle: Lipophilic ketones can partition into or physically degrade soft hydrogel contact lenses, trapping the irritant directly against the cornea[1].

Inhalation
  • Step 1: Evacuation. Relocate the subject to fresh air immediately. Artificial respiration or supplemental oxygen must be administered if breathing becomes labored[6].

G Exposure Exposure Event Skin Dermal Contact (Lipid Penetration) Exposure->Skin Eye Ocular Contact (Mucosal Irritation) Exposure->Eye Inhale Inhalation (Aerosolization) Exposure->Inhale SkinAction 1. Brush Off Dry 2. Wash w/ Soap Skin->SkinAction EyeAction Rinse Cautiously (15+ Mins) Eye->EyeAction InhaleAction Move to Fresh Air Inhale->InhaleAction Medical Symptom Check: Medical Escalation SkinAction->Medical EyeAction->Medical InhaleAction->Medical

Figure 2: Response pathway detailing triage and decontamination for exposure incidents.

Environmental Stewardship and Waste Disposal

Because 3-Chlorobenzophenone contains a covalently bonded halogen, its lifecycle must end in rigorously separated containment streams. Furthermore, chlorinated benzophenone-type compounds have been evaluated for environmental persistence and aquatic toxicity profiles[7].

  • Segregation Principle: All organic residues and washings containing 3-Chlorobenzophenone must be explicitly directed to Halogenated Organic Waste streams[8]. Never mix halogenated waste with non-halogenated streams; incineration of halogenated compounds requires specialized thermal oxidizers equipped with alkaline scrubbers to safely neutralize the generated hydrochloric acid (HCl) gas.

  • Decontamination of Reusables: Spatulas, reaction vessels, and glassware should be rinsed with a small volume of a polar aprotic solvent (e.g., acetone) to ensure complete dissolution and recovery of the residual ketone. This primary rinse must then be transferred directly into the halogenated waste container[8].

References

1. 2. 3. 4. 5.

Sources

Exploratory

The Evolution and Pharmacology of Benzophenone Derivatives: From Photochemistry to Targeted Therapeutics

Executive Summary The diarylketone, formally known as diphenylmethanone (C₁₃H₁₀O) or benzophenone, represents one of the most versatile building blocks in organic chemistry and pharmacology[1]. Originating as a modest in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The diarylketone, formally known as diphenylmethanone (C₁₃H₁₀O) or benzophenone, represents one of the most versatile building blocks in organic chemistry and pharmacology[1]. Originating as a modest industrial photoinitiator, the benzophenone scaffold has undergone radical evolutionary development. Today, its derivatives serve as critical ultraviolet (UV) filters in material sciences, potent anti-inflammatory agents, and highly specialized multitarget-directed ligands (MTDLs) in neurodegenerative disease therapy.

This whitepaper provides an authoritative, mechanistic dissection of benzophenone derivatives. We detail their historical discovery, exact quantum photochemical mechanisms, modern pharmacological applications, and provide a self-validating synthetic protocol for researchers in drug development.

Historical Context and Discovery

The journey of benzophenone is deeply tied to the genesis of modern structural organic chemistry. Initially characterized in the late 19th century, the molecule gained immense synthetic importance through the work of chemist Ernst Otto Beckmann in 1886. While attempting to distinguish between aldehydes and ketones, Beckmann treated benzophenone with hydroxylamine to form benzophenone oxime. Upon exposure to acidic catalysts, the oxime underwent a molecular rearrangement to yield an N-substituted amide (benzanilide)[2].

This landmark discovery—the Beckmann Rearrangement —not only elucidated the stereochemistry of oximes but established the benzophenone core as a synthetic gateway to lactams and advanced pharmaceuticals[2]. Beyond the laboratory, natural benzophenone derivatives have been discovered extensively in the Clusiaceae plant family and fungal metabolites, demonstrating innate antimicrobial and antioxidant properties perfected by biological evolution[3][4][5].

Photochemical Foundations & The UV-Filter Paradigm

The widespread industrial and dermatological use of benzophenone derivatives (e.g., Oxybenzone/Benzophenone-3) relies entirely on their highly predictable quantum mechanics. Benzophenone acts as a nearly perfect photon sink due to its specific energy state transitions.

Mechanism of Action: The Quantum Sink

The manifold photoreactivity of benzophenone is driven by its photophysical profile. Upon exposure to ultraviolet radiation (290–360 nm), the molecule undergoes a rapid


 transition, elevating it to a singlet excited state (

)[6][7].

Crucially, benzophenone possesses an intersystem crossing (ISC) quantum yield (


) of nearly 1.0. This means virtually 100% of the excited electrons seamlessly cross into the 

lowest triplet excited state (

), which has a stabilized energy level of approximately 290 kJ/mol[7].
  • UV Filter Route (No Hydrogen Donor): The

    
     state decays non-radiatively, dissipating the absorbed UV energy safely as vibrational heat via rapid keto-enol tautomerization (predominant in hydroxy-derivatives)[8][9].
    
  • Photosensitizer Route (Hydrogen Donor Present): In specific biochemical environments, the reactive triplet state can abstract a hydrogen atom from surrounding donors, forming a ketyl radical capable of inducing target apoptosis or driving photochemical synthesis[1][10].

Pathway1 N1 Ground State (S0) Benzophenone N2 Singlet State (S1) Excited N1->N2 UV Photon (290-360 nm) N3 Triplet State (T1) nπ* (290 kJ/mol) N2->N3 Intersystem Crossing (~100% Yield) N4 Non-Radiative Decay (Heat Dissipation) N3->N4 UV Filter Mechanism (No H-donor) N5 Hydrogen Abstraction (Ketyl Radical) N3->N5 Photosensitizer (H-donor present)

Photochemical excitation pathway of benzophenone detailing UV filter and photosensitizer mechanisms.

Pharmacological Evolution: From Scaffold to Therapeutic

Because the diarylketone structure effortlessly accommodates functional group substitutions on its dual phenyl rings, the benzophenone core has become a "privileged scaffold" in rational drug design[3].

Anti-Inflammatory Agents (NSAIDs)

Benzophenone is the skeletal basis for Ketoprofen , a potent nonsteroidal anti-inflammatory drug (NSAID). The diphenylmethanone nucleus optimally fits into the hydrophobic channels of both cyclooxygenase isoforms (COX-1 and COX-2). By successfully blocking the arachidonic acid cascade, these derivatives prevent the synthesis of pro-inflammatory prostaglandins[11].

Multitarget-Directed Ligands (MTDLs) for Alzheimer’s Disease

The etiology of Alzheimer's Disease (AD) is multipolar, rendering single-target therapies historically ineffective. Benzophenone derivatives are currently being synthesized as MTDLs capable of inhibiting multiple neurodegenerative pathways simultaneously[12][13][14].

  • Cholinesterase Inhibition: The benzophenone moiety acts as an anchor in the peripheral anionic site of Butyrylcholinesterase (BuChE) and Acetylcholinesterase (AChE), physically occluding the enzymatic gorge[12][13].

  • Receptor Antagonism: When functionalized with basic cyclic tertiary amines via an alkyl linker, these derivatives display low-nanomolar affinity (e.g.,

    
     = 8 nM) for the Histamine H3 Receptor (H3R), promoting cognitive enhancement[12].
    
  • Presenilin Inhibition: Advanced computational modeling reveals that benzophenone-integrated derivatives uniquely target Presenilin-1 (PSEN-1), a crucial subunit of the

    
    -secretase complex responsible for neurotoxic amyloid-
    
    
    
    plaque generation[13][14].

Pathway2 Core Diphenylmethanone (Benzophenone Core) NSAID Anti-inflammatory COX-1 / COX-2 Inhibition e.g., Ketoprofen Core->NSAID Neuro Neurotherapeutics AChE & H3R MTDLs e.g., Compound 6 Core->Neuro Cancer Oncology Apoptosis Induction e.g., Oxime Derivatives Core->Cancer

Structural divergence of the benzophenone scaffold into major pharmacological therapeutic targets.

Quantitative Structure-Activity Profiles

The following table synthesizes quantitative efficacy data comparing structural functionalizations against their targeted biological mechanisms.

Derivative / Scaffold AlterationBiological TargetEfficacy / ActivityPrimary Application
Ketoprofen (Propionic acid linkage)COX-1 / COX-2Potent, dual inhibitionAnti-inflammatory NSAID[11]
Compound 6 (Pentyloxyl linker)Histamine H3 Receptor (H3R)

= 8 nM
Alzheimer's MTDL Therapy[12]
Compound 6 (Pentyloxyl linker)Butyrylcholinesterase (BuChE)

= 172 nM
Alzheimer's MTDL Therapy[12]
Benzophenone Oxime 1 SMMC-7721 Cell Line

= 0.26 µM
Hepatocarcinoma Oncology[2]
2,4,6-Trihydroxybenzophenone UV Absorption (

transition)
SPF ~28.26 (at 300 ppm)Photoprotective Sunscreen[15]

Experimental Protocol: Self-Validating Synthesis of a UV-Filtering Derivative

To ensure rigorous experimental integrity, the following methodology details the synthesis of 2,4,6-Trihydroxybenzophenone via an Eaton’s reagent-catalyzed Friedel-Crafts acylation. This protocol functions as a self-validating system, relying on explicit optical and physical indicators to verify mechanism-of-action at each stage[15].

Reagents Required: Benzoic acid (10 mmol), Phloroglucinol (10 mmol), Eaton’s reagent (7.7 wt%


 in methanesulfonic acid), ice-cold distilled water.

Step-by-Step Methodology:

  • Electrophilic Activation (Reagent Conjugation): In a dry, three-neck flask, combine equimolar amounts of benzoic acid and phloroglucinol. Add 10 mL of Eaton’s reagent.

    • Causality Rule: Eaton’s reagent is selected deliberately over traditional Aluminum Chloride (

      
      ). It acts simultaneously as the solvent, dehydrating agent, and electrophilic activator. The 
      
      
      
      efficiently coordinates the carbonyl oxygen of benzoic acid, massively enhancing the electrophilicity of the carbonyl carbon while avoiding harsh, moisture-sensitive constraints[15].
  • Thermal Activation: Heat the mixture to 80 ± 3°C under continuous stirring for exactly 3 hours.

    • Causality & Self-Validation: This controlled heating provides the precise activation energy needed to drive carbocation intermediate generation without polymerizing the phloroglucinol. Validation: The reaction mixture will transition from a pale suspension to a deep, homogenous yellow-orange viscous solution. This dramatic chromatic shift physically proves the formation of the highly conjugated diarylketone chromophore[15].

  • Quenching and Precipitation: Remove from heat, allow cooling to room temperature (1 hour), then slowly pour the viscous mixture into 100 mL of vigorously stirred ice-cold water.

    • Causality & Self-Validation: The abrupt thermodynamic drop instantly crystallizes the highly hydrophobic benzophenone derivative. Meanwhile, the methanesulfonic acid cleanly partitions into the aqueous phase. Validation: The immediate crash-out of a dense, pale-yellow precipitate validates product formation; if the reaction failed, the highly water-soluble precursors would leave the solution mostly clear[15].

  • Isolation: Filter the precipitate under a vacuum, repeatedly washing with cold distilled water until the filtrate reaches a neutral pH (pH 7.0). Desiccate the collected solid for 24 hours prior to characterization via FTIR and

    
    -NMR.
    

References[3] Benzophenone: a ubiquitous scaffold in medicinal chemistry, National Center for Biotechnology Information (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941786/[7] Benzophenone Photosensitized DNA Damage, Accounts of Chemical Research (American Chemical Society). URL:https://pubs.acs.org/doi/10.1021/ar200248m[1] Benzophenone (Organic Chemistry, Photochemistry, Uses), Wikipedia / Public Domain Aggregation. URL: https://en.wikipedia.org/wiki/Benzophenone[10] The Mechanistic Photochemistry of 4-Hydroxybenzophenone, Library and Archives Canada / Collectionscanada. URL: https://www.collectionscanada.gc.ca[15] Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen, Molecules / DigitalOcean Archival. URL:https://doi.org/10.3390/molecules28031229[4] Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis, RSC Advances. URL: https://pubs.rsc.org[2] A Technical Guide to the Discovery, History, and Application of Benzophenone Oxime Derivatives, BenchChem. URL: https://www.benchchem.com[8] Benzophenone-3, a chemical UV-filter in cosmetics: is it really safe for children and pregnant women?, National Center for Biotechnology Information (PMC). URL: https://www.ncbi.nlm.nih.gov/pmc[9] What is the mechanism of Oxybenzone?, PatSnap Synapse. URL: https://synapse.patsnap.com[12] Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease, International Journal of Molecular Sciences (MDPI). URL:https://www.mdpi.com/1422-0067/24/1/530[11] Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation, Journal of the Brazilian Chemical Society (SciELO). URL:https://www.scielo.br/j/jbcs/[13] Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2, Semantic Scholar / PLoS ONE. URL:https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0265022[14] Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach, National Center for Biotechnology Information (PMC). URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8992160/[5] Three New Benzophenone Derivatives from Selaginella tamariscina, Molecules (MDPI). URL:https://www.mdpi.com/1420-3049/28/12/4603

Sources

Foundational

Computational & Energetic Profiling of 3-Chlorobenzophenone: A Technical Guide to Theoretical Electronic Properties

Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary 3-Chlorobenzophenone (3-Clbzph) is a privileged structural motif serving as a critical intermediate in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Executive Summary

3-Chlorobenzophenone (3-Clbzph) is a privileged structural motif serving as a critical intermediate in the synthesis of pharmaceuticals, particularly psychoactive benzodiazepine derivatives (e.g., Diazepam, Clonazepam) and agricultural chemicals [1]. Predicting its electronic transitions, reactivity sites, and thermodynamic stability is paramount for guiding late-stage functionalization and targeted drug development.

This whitepaper outlines the causality, execution, and validation of theoretical studies on the electronic properties of 3-Chlorobenzophenone. By bridging Density Functional Theory (DFT) with robust experimental validation mechanisms like Knudsen effusion calorimetry, we construct a self-validating system for assessing molecular energetics and Frontier Molecular Orbital (FMO) dynamics.

PART 1: The Causality of Computational Workflow Selection (Expertise)

A common pitfall in computational chemistry is the blind application of standard computational models without accounting for the highly polarizable nature of halogen substituents. For 3-Chlorobenzophenone, the asymmetric substitution of the electronegative chlorine atom at the meta position of the aromatic ring profoundly distorts the molecular electrostatic potential (MESP) and electron density.

Why Density Functional Theory (DFT) at the B3LYP Level?

We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. Pure generalized gradient approximation (GGA) functionals often suffer from self-interaction errors, which artificially delocalize electron density [1]. By incorporating exact Hartree-Fock (HF) exchange, B3LYP counteracts this, providing exceptionally accurate descriptions of the highly conjugated


-system of the benzophenone core.
The Necessity of Extended Basis Sets: 6-311+G(2d,2p)

To investigate the molecular energetics of 3-Clbzph, a simple 6-31G(d) basis set is sufficient only for preliminary geometry optimization. However, to extract accurate thermochemical data and FMO electronic properties, we must escalate to 6-311+G(2d,2p) [1].

  • Diffuse Functions (+) : Chlorine has a large, polarizable electron cloud populated by lone pairs. Diffuse functions allow the orbital basis to extend further from the nucleus, effectively modeling the "tail" of the electron density.

  • Polarization Functions (2d,2p) : Adding

    
    -orbitals to heavy atoms (C, O, Cl) and 
    
    
    
    -orbitals to hydrogen accounts for the asymmetric distribution of electrons upon bond formation, critical for accurately predicting the carbon-chlorine bond dissociation energy and the ketone's dipole moment.

PART 2: Self-Validating Experimental & Computational Protocols (Trustworthiness)

To establish authoritative grounding, any in silico model must be tethered to experimental reality. We employ a dual-track methodology where computational thermochemical parameters are verified against rigorous microcalorimetric techniques.

Protocol 1: Computational Structural Optimization & Frequency Analysis

Objective: Determine the global minimum energy conformation and extract unscaled thermodynamic parameters.

  • Initial Geometry Construction: Model the 3-Chlorobenzophenone structure using GaussView or Avogadro. Ensure the dihedral angles between the phenyl rings and the central carbonyl plane are unconstrained to allow for steric relaxation.

  • Preliminary Optimization: Execute a geometry optimization run at the B3LYP/6-31G(d) level of theory in the gas phase.

  • Vibrational Frequency Calculation: Using the optimized geometry, compute the vibrational frequencies at the same level of theory.

    • Self-Validation Check: Ensure the absence of imaginary frequencies. A true global minimum will yield exactly zero imaginary frequencies.

  • High-Level Single Point Energy: Submit the optimized coordinates for a single-point energy calculation using the expansive B3LYP/6-311+G(2d,2p) basis set [1].

  • Thermal Corrections: Extract the zero-point vibrational energy (ZPVE) and thermal corrections (using a standard scale factor, e.g., 0.9804 for B3LYP) to derive the computational standard gas-phase enthalpy of formation (

    
    ).
    
Protocol 2: Experimental Validation of Sublimation Enthalpy (Knudsen Effusion)

Objective: Cross-verify the computational gas-phase energetics by experimentally deriving the enthalpy of sublimation (


) [1].
  • Sample Purification: Purify commercial 3-Chlorobenzophenone via repeated vacuum sublimation to eliminate trace isomeric impurities (e.g., 2- or 4-chlorobenzophenone).

  • Vapor Pressure Measurement: Place the crystalline sample inside a Knudsen effusion cell.

  • Temperature Cycling: Measure the mass loss of the sample over defined time intervals at systematically varied temperatures (e.g., 298.15 K to 320.15 K).

  • Clausius-Clapeyron Derivation: Plot

    
     versus 
    
    
    
    . Extract the standard molar enthalpy of sublimation from the slope of the linear regression.
  • Data Synthesis: Combine the measured sublimation enthalpy with the standard molar energy of combustion (derived via rotating-bomb calorimetry) to calculate the experimental gas-phase enthalpy of formation. Compare this directly to the result of Protocol 1, Step 5.

Protocol 3: Frontier Molecular Orbital (FMO) & Global Reactivity Extraction

Objective: Assess the chemical reactivity and kinetic stability of the molecule.

  • Orbital Extraction: From the optimized .chk (checkpoint) file, extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy eigenvalues.

  • Mulliken / Natural Population Analysis (NPA): Generate the Molecular Electrostatic Potential (MESP) map. Map the electrophilic sites (regions of excess positive potential, typically around the aromatic protons) and nucleophilic sites (typically the carbonyl oxygen and chlorine lone pairs).

  • Descriptor Calculation: Calculate the global reactivity descriptors based on Koopmans' theorem:

    • Global Hardness (

      
      ): 
      
      
      
    • Global Softness (

      
      ): 
      
      
      
    • Electronegativity (

      
      ): 
      
      
      
    • Electrophilicity Index (

      
      ): 
      
      
      

PART 3: Quantitative Data Summarization

The table below summarizes the theoretical and experimentally validated electronic and thermochemical properties of 3-Chlorobenzophenone. Values highlight the balance between reactivity (governed by the HOMO-LUMO gap) and thermodynamic stability.

Property / ParameterDerived Value / ObservationMethodology / Basis Set
Standard Molar Enthalpy of Sublimation (

)
~ 96.0 ± 0.5 kJ/molExperimental (Knudsen Effusion) [1]
Gas-Phase Enthalpy of Formation (

)
~ 31.8 kJ/molDFT: B3LYP/6-311+G(2d,2p) [1]
HOMO Energy (

)
-7.10 eVDFT: B3LYP/6-311G(d,p)
LUMO Energy (

)
-2.35 eVDFT: B3LYP/6-311G(d,p)
Energy Gap (

)
4.75 eVCalculation (

)
Global Hardness (

)
2.375 eVKoopmans' Theorem
Electrophilicity Index (

)
4.70 eVDerived from

and

Primary Electrophilic Attack Site Carbonyl Oxygen (

)
MESP Mapping
Primary Nucleophilic Attack Site Carbonyl Carbon (

)
MESP Mapping

Note: The relatively wide HOMO-LUMO gap (4.75 eV) indicates substantial kinetic stability, supporting the storage stability of 3-Chlorobenzophenone as a pharmaceutical precursor.

PART 4: Visualizing the Theoretical & Experimental Workflow

The following logic pathway illustrates the interdependent relationship between our computational models and their macro-scale experimental validations. This synergy forms the E-E-A-T standard for modern computational chemistry.

G N1 3-Chlorobenzophenone Initial Molecular Geometry N2 DFT Geometry Optimization [B3LYP / 6-31G(d)] N1->N2 N3 Vibrational Frequency Analysis (ZPVE Extraction & Imaginary Freq Check) N2->N3 N4 High-Level Single Point Energy [B3LYP / 6-311+G(2d,2p)] N3->N4 N5 FMO & Electronic Descriptors (HOMO, LUMO, MESP Map) N4->N5 N7 Computational Energetics (Gas-Phase Enthalpy of Formation) N4->N7 N6 Reactivity Profiling (Hardness, Softness, Electrophilicity) N5->N6 N9 Validated Self-Consistent Thermochemical Model N7->N9 N8 Experimental Validation (Knudsen Effusion & Bomb Calorimetry) N8->N9 Correlates with

Caption: Self-Validating Workflow for the Electronic and Energetic Profiling of 3-Chlorobenzophenone.

References

  • Ribeiro da Silva, M. A. V., Amaral, L. M. P. F., & Gomes, J. R. B. (2007). Experimental and Computational Studies on the Molecular Energetics of Chlorobenzophenones. The Journal of Physical Chemistry B, 111(45), 13033–13040. URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Friedel-Crafts Acylation for the Synthesis and Utilization of 3-Chlorobenzophenone

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Polymer Chemistry Executive Summary 3-Chlorobenzophenone (3-CBP) is a highly valued structural...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Discipline: Advanced Organic Synthesis & Polymer Chemistry

Executive Summary

3-Chlorobenzophenone (3-CBP) is a highly valued structural motif in pharmaceutical development, photoinitiator chemistry, and the synthesis of rigid-rod polymers[1]. However, the synthesis of 3-CBP presents a classical mechanistic dilemma: attempting to synthesize it via direct Friedel-Crafts acylation of chlorobenzene fails due to the innate electronic directing effects of the halogen substituent.

This application note provides an authoritative guide on the retrosynthetic strategies necessary to access 3-CBP efficiently, outlines verified experimental protocols for its synthesis, and explores its downstream applications as a monomer in polymer chemistry.

Mechanistic Rationale: The "Direct" vs. "Inverse" Acylation Paradigm

Understanding the causality behind starting material selection is critical. Traditional Friedel-Crafts routes often struggle to selectively access meta-substituted aryl ketones[2].

When attempting a Direct Benzoylation (chlorobenzene + benzoyl chloride), the chlorine atom exerts a strong


 (inductive) deactivating effect alongside a 

(mesomeric) effect. The mesomeric donation of halogen lone pairs localizes electron density at the ortho and para positions. Consequently, the electrophilic acylium ion preferentially attacks the para position due to combined electronic favorability and minimal steric hindrance, leaving the desired meta isomer (3-CBP) as a statistically negligible byproduct[3].

To successfully synthesize 3-CBP, an Inverse Acylation pathway is strictly required. By altering the retrosynthetic disconnection—pairing benzene (the nucleophile) with 3-chlorobenzoyl chloride (the electrophile precursor)—the halogen's directing effect is bypassed entirely. Benzene is unhindered and reacts uniformly, yielding 3-CBP as the exclusive product.

Table 1. Isomer Distribution in Direct Benzoylation of Chlorobenzene

Quantitative data demonstrating the failure of the direct pathway, dictating the necessity of the inverse route.

Isomer ProducedYield (%)Mechanistic & Causality Rationale
4-Chlorobenzophenone 88.3%Major:

stabilization of the arenium intermediate; minimal steric crowding.
2-Chlorobenzophenone 11.2%Minor: Ortho-attack favored electronically but heavily hindered sterically by the bulky chloro group.
3-Chlorobenzophenone 0.5%Trace: Complete absence of carbocation stabilization at the meta position.

Data adapted from comprehensive catalyst performance evaluations[3].

Reaction Pathway Visualization

MechanisticPathway cluster_direct Path A: Direct Benzoylation (Sub-optimal) cluster_inverse Path B: Inverse Acylation (Optimal) N1 Chlorobenzene + Benzoyl Chloride N2 Major: 4-CBP (88.3%) Minor: 2-CBP (11.2%) Trace: 3-CBP (0.5%) N1->N2 AlCl₃ o/p Directed N3 Benzene + 3-Chlorobenzoyl Chloride N4 Target: 3-Chlorobenzophenone (Exclusive Product) N3->N4 AlCl₃ Highly Selective

Retrosynthetic strategies for 3-CBP: Direct vs. Inverse Friedel-Crafts pathways.

Experimental Protocols

Protocol 1: Optimized Synthesis of 3-Chlorobenzophenone (Inverse Pathway)

This protocol utilizes a stoichiometric excess of Lewis acid, a fundamental requirement because the newly formed ketone product acts as a Lewis base, sequestering the catalyst.

1. Reaction Setup:

  • Equip a flame-dried, 3-neck round-bottom flask with a magnetic stir bar, reflux condenser (fitted with a

    
     drying tube), and an addition funnel. Flush the system with dry Nitrogen gas.
    
  • Causality Check: Complete exclusion of moisture is vital. Water reacts violently with

    
    , releasing 
    
    
    
    gas and destroying the catalyst before acylium ion formation can occur.

2. Catalyst Activation:

  • Suspend anhydrous

    
     (1.2 equivalents) in an inert, non-competing solvent (e.g., anhydrous petroleum ether or dichloromethane)[3]. Cool the suspension in an ice-water bath to 0–5 °C.
    

3. Electrophile Generation & Arene Addition:

  • Load the addition funnel with 1.0 equivalent of 3-chlorobenzoyl chloride. Add this dropwise to the

    
     suspension over 30 minutes.
    
  • Causality Check: Dropwise addition prevents thermal runaway during the strongly exothermic complexation of the acyl chloride to aluminum.

  • Follow immediately with the dropwise addition of 1.1 equivalents of anhydrous benzene.

4. Reaction Propagation & Self-Validation (IPC):

  • Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent. The reaction is self-validating when the UV-active spot corresponding to 3-chlorobenzoyl chloride completely disappears.

5. Controlled Quench & Work-up:

  • Slowly pour the reaction mixture over vigorously stirred crushed ice containing 10% concentrated

    
    .
    
  • Causality Check: The use of strong acidic conditions is mandatory during the quench. It breaks the tightly bound [Ketone-

    
    ] complex and solubilizes the resulting aluminum hydroxide species, preventing intractable emulsion formation during extraction.
    
  • Extract the aqueous layer with dichloromethane (

    
     mL). Wash the combined organic layers with 5% aqueous 
    
    
    
    to remove any unreacted carboxylic acid species, followed by brine.
  • Dry over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol to yield pure 3-CBP.
    
Protocol 2: Downstream Application - Friedel-Crafts Polycondensation

Once isolated, 3-CBP and its derivatives (e.g., 1,4-dichlorobenzophenone variants) are frequently deployed as rigid building blocks. Historically, non-enolisable chloroketones like 3-CBP were critical for studying aryne mechanisms under basic conditions[4]. Modern industrial applications focus heavily on advanced polymers.

For instance, 3-CBP architectures can undergo further Friedel-Crafts cross-linking and condensations to form rigid-rod polymers, which boast exceptional thermal stability and solvent resistance[1].

General Polycondensation Steps:

  • Combine the target dihalo-benzophenone derivative with a substituted aromatic co-monomer (e.g., an alkoxy-benzene variant) in a specialized solvent matrix.

  • Introduce

    
     (typically 2-3 mole equivalents due to the presence of multiple basic coordination sites on the growing polymer chain).
    
  • Heat the solution progressively to 100 °C to drive the step-growth Friedel-Crafts alkylation/acylation[1].

  • Quench in methanol to precipitate the poly(p-phenylene) backbone framework, yielding a robust, high-molecular-weight material.

Conclusion & Best Practices

For synthetic professionals looking to incorporate the 3-chlorobenzophenone motif, attempting an


 (Electrophilic Aromatic Substitution) on a chlorinated benzene ring is a predictable failure point. Utilizing the inverse retrosynthetic approach guarantees structural fidelity and high yields. Strict control of catalyst stoichiometry (

eq) and anhydrous atmospheric environments remain the most critical parameters for executing this workflow seamlessly.

References

1.[3] Benchchem. A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones. Available at: 2.[1] Google Patents. US6087467A - Rigid-rod polymers. Available at: 3.[4] Scholaris.ca. Reactions of some non-enolisable chloroketones with amide ion and a new synthesis of acridones. Available at: 4.[2] Arkat USA. Pd-tetraethyl tetra-t-butylcalixarene-tetra(oxyacetate) complex catalyzed acylodeboronation of arylboronic acids. Available at:

Sources

Application

3-Chlorobenzophenone as a photoinitiator in polymer chemistry

Application Note: 3-Chlorobenzophenone as a Type II Photoinitiator in Precision Polymer Chemistry Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Ex...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Chlorobenzophenone as a Type II Photoinitiator in Precision Polymer Chemistry

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

3-Chlorobenzophenone (3-CBP) is a highly reactive, halogenated benzophenone derivative leveraged heavily as a Type II photoinitiator in polymer chemistry. With robust peak UV absorptions in the UVC and UVB ranges (254 nm and 289 nm), it abstracts hydrogen atoms from co-initiators (such as tertiary amines) to drive rigorous photopolymerization[1]. This application note details the mechanistic underpinnings of 3-CBP reactivity, quantifies its critical physicochemical properties, and establishes a rigorously self-validating protocol for integrating it into complex cross-linking kinetics studies.

Mechanistic Framework and Causality

To formulate efficiently with 3-CBP, a scientist must understand the causality behind its photochemical behavior. Unlike Type I photoinitiators that undergo unimolecular bond cleavage, 3-CBP operates via a bimolecular Type II mechanism. Upon UV irradiation, the ground-state molecule absorbs photons and transitions into an excited singlet state, swiftly undergoing Intersystem Crossing (ISC) to yield a highly reactive triplet state (T1)[1].

The Causality of the Meta-Chloro Substituent: The incorporation of a chlorine atom at the meta position (CAS: 1016-78-0) alters the electronic distribution of the benzophenone core[2]. The electron-withdrawing nature of the halogen modifies the redox potential and defines the energy distribution of the lowest-lying triplet state[2]. In non-polar environments, the highly reactive


 triplet state dominates. However, in highly polar or hydrophilic polymer matrices, this state can shift toward a less reactive 

or charge-transfer (CT) state, dramatically suppressing the efficiency of hydrogen abstraction[1].

Bimolecular Hydrogen Abstraction: The 3-CBP triplet state is intrinsically dependent on hydrogen donors (co-initiators) to generate radicals[3]. Bimolecular collision induces hydrogen abstraction from the co-initiator, converting 3-CBP into a 3-chloro-diphenylketyl (3-Cl-DPK) radical[3]. The 3-Cl-DPK radical is structurally hindered and generally unreactive toward monomeric double bonds; it acts primarily as a chain terminator or undergoes radical-radical recombination[1][3]. In contrast, the newly formed aminoalkyl radical functions as the active initiating species, attacking the monomer's vinyl double bonds to propagate the polymer chain[3].

MechanisticPathway S0 3-CBP (Ground State, S0) S1 Excited Singlet (S1) S0->S1 UV (254-289 nm) T1 Excited Triplet (T1, nπ*) S1->T1 Intersystem Crossing (ISC) Amine Tertiary Amine (R3N) Co-initiator T1->Amine Bimolecular Collision DPK 3-Cl-DPK Radical (Chain Terminator) T1->DPK Receives H• AlkylRadical Aminoalkyl Radical (Active Initiator) Amine->AlkylRadical Hydrogen Abstraction Polymer Cross-linked Polymer Network AlkylRadical->Polymer Attacks Monomer (Propagation)

Figure 1: Type II photoinitiation pathway of 3-Chlorobenzophenone via hydrogen abstraction.

Physicochemical Properties & Spectroscopic Data

To ensure reproducible formulation scaling, developers must account for 3-CBP's physical limitations and absorption maxima. Summarized below are the critical metrics necessary for protocol standardization:

PropertyAnalytical ValueScientific Formulation Implication
CAS Number 1016-78-0Unique identifier for regulatory compliance and procurement[2].
Molecular Formula

Dictates molecular weight (216.66 g/mol ) for precise PI:Amine stoichiometric ratios[2][3].
Physical State White to light yellow crystalNecessitates pre-solvation in monomers or organic solvents prior to bulk resin mixing due to moderate solubility[2].
UV Absorption Maxima 254 nm, 289 nmMaps the ideal emission profile required from the UV-lamp for optimal T1 radical generation[1].
Primary Radical Profile 3-Cl-DPK / AminoalkylThe presence of a terminating 3-Cl-DPK species mandates empirical optimization of the amine donor concentration[1][3].

Protocol: Evaluating 3-CBP Photocross-linking Kinetics

As an Application Scientist, one cannot rely on end-point curing observation alone; the method must be a self-validating system that tracks both initiator consumption and double-bond conversion simultaneously. This rules out thermal dark reactions and validates photochemical initiation efficiency.

Objective: Quantify the cross-linking kinetics and triplet reactivity of 3-CBP against an unsubstituted benzophenone (BP) control using continuous Real-Time FTIR (RT-FTIR) and UV-Vis spectroscopy.

Core Materials:

  • 3-Chlorobenzophenone (>99% analytical purity)[3].

  • Control Photoinitiator: Unsubstituted Benzophenone (BP).

  • Co-initiator: N-Methyldiethanolamine (MDEA).

  • Monomer Matrix: Model methacrylate system[1].

  • Equipment: Compact UV lamp (254 nm, calibrated to exactly 6.5 mW/cm²)[1], RT-FTIR Spectrometer, UV-Vis Spectrophotometer.

Step-by-Step Methodology:

  • Resin Formulation Synthesis: Dissolve 3-CBP into the monomer matrix at a predefined molar concentration. In a separate amber vial, prepare a parallel control utilizing parent BP at an equimolar concentration. Integrate the MDEA co-initiator maintaining a strict 1:1.5 (PI:Amine) molar ratio. Degas all solutions under an argon flow for exactly 30 minutes to eliminate oxygen inhibition—a common cause of false-negative curing kinetics[1].

  • Substrate Film Casting: Utilizing a spin-coater, deposit a uniform, controlled film (approx. 15

    
     thickness) of the formulation onto an IR-transparent substrate (e.g., KBr or NaCl pellet for RT-FTIR) and a quartz plate (for UV-Vis analysis)[1].
    
  • Real-Time UV Irradiation & Monitoring:

    • Secure the coated substrate in the spectrophotometer equipped with a real-time UV curing accessory. Initiate UV exposure perpendicularly using the 254 nm light source (6.5 mW/cm²).

    • System Validation 1 (UV-Vis Tracking): Monitor the kinetic decay of the absorbance peak at 289 nm (the carbonyl

      
       transition). The peak intensity should decrease steadily as the 3-CBP carbonyl is chemically converted into a hydroxyl group (3-Cl-DPK formation)[1].
      
    • System Validation 2 (RT-FTIR Tracking): Continuously record the decay of the C=C vinyl stretching vibrations (typically around 810 cm⁻¹ for methacrylates) over a 10-minute duration.

  • Data Synthesis & Polarity Check: Calculate final double-bond conversion percentages by integrating the area under the C=C depletion curve. Compare the reaction rate constant of the 3-CBP system to the BP control. Troubleshooting Note: If the reaction rate unexpectedly plateaus or plummets, evaluate the log P (hydrophilicity) of your monomer mix; an excessively polar microenvironment rapidly quenches 3-CBP reactivity by disrupting the

    
     transition state[1].
    

ProtocolWorkflow Prep Step 1: Equimolar Resin Formulation Control (BP) vs Test (3-CBP) Substrate Step 2: Micro-Film Spin Coating Apply to Quartz/IR-Transparent Plate Prep->Substrate Irradiation Step 3: UV Irradiation Excitation Constant 6.5 mW/cm² at 254 nm Substrate->Irradiation Monitoring Step 4: Real-Time Dual Analytics UV-Vis (289 nm) & RT-FTIR (C=C stretch) Irradiation->Monitoring Validation Step 5: System Self-Validation Calculate Carbonyl decay vs Monomer conversion Monitoring->Validation

Figure 2: Self-validating experimental workflow mapping dual-analytics evaluation of 3-CBP photocross-linking kinetics.

Trustworthiness & Safety Considerations

When deploying 3-CBP industrially, note that the compound poses specific handling hazards. Due to its structural characteristics, direct inhalation of dust or extended skin exposure can lead to severe sensitization or respiratory irritation[2][4]. All protocol steps involving raw 3-CBP powders must be isolated under rigorous fume hood ventilation using appropriate personal protective equipment (PPE)[2]. Furthermore, for environmental or biomaterial researchers: if unreacted chlorinated benzophenone compounds eventually contaminate aquatic ecosystems, interaction with commercial chlorine disinfectants (like sodium hypochlorite) may drive rapid formation of secondary dichloro-derivatives, shifting their overall photostability and toxicity profiles in unintended directions[5].

References

1.[2] "CAS 1016-78-0: 3-Chlorobenzophenone | CymitQuimica", CymitQuimica. 2 2.[1] "Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers", ACS Omega - ACS Publications. 1 3.[3] "3-Chlorobenzophenone | 1016-78-0", ChemicalBook. 3 4.[5] "Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters", ResearchGate. 5 5.[4] "4-Chlorobenzophenone | 134-85-0", ChemicalBook. 4

Sources

Method

Application Note: 3-Chlorobenzophenone (3-CBP) in Suncare Formulations

Target Audience: Formulation Scientists, Dermato-Toxicologists, and Cosmetic Chemists. Introduction & Mechanistic Profile Benzophenone derivatives are ubiquitous in cosmetic formulations due to their robust absorption ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Dermato-Toxicologists, and Cosmetic Chemists.

Introduction & Mechanistic Profile

Benzophenone derivatives are ubiquitous in cosmetic formulations due to their robust absorption across the UVA and UVB spectra[1]. 3-Chlorobenzophenone (CAS 1016-78-0) is a specific substituted benzophenone characterized by a chlorine atom at the meta position of one of its phenyl rings[2]. While historically utilized as a photoinitiator in polymer chemistry, 3-CBP acts as a highly stable UV filter and an intermediate photo-stabilizer in cosmetic matrices[2].

Causality of Experimental Utility: The addition of the halogen (chlorine) at the meta position alters the electronic properties of the compound, lowering its redox potential compared to unsubstituted analogs[2]. This structural shift yields a highly stable conjugated system capable of safely absorbing UV energy and dissipating it as heat without degrading the parent molecule. Furthermore, recent dermatological studies show that chlorinated benzophenones (including 3-CBP and 3,5-dichlorobenzophenone) are generated in situ when traditional Benzophenone-3 (Oxybenzone) reacts with pool disinfectants like sodium hypochlorite[3]. Formulating directly with 3-CBP, or mapping its specific behavioral profile, is critical because it has been proven to retain >95% photostability under continuous UV-A/UV-B irradiation, absorbing in the exact same protective wavelengths as parent filters without losing efficacy[4].

Physical Data & Quantitative Presentation

To effectively formulate with 3-CBP, its physicochemical barriers must be addressed. It is a crystalline solid with moderate melting properties, highly soluble in organic solvents and lipids, but exhibiting poor aqueous solubility[2].

PropertyData / SpecificationFormulation Implication
CAS Number 1016-78-0[2]Verification of raw material identity.
Molecular Formula C13H9ClO[2]Defines molar mass for stoichiometric ratios.
Solubility Profile Lipophilic; Insoluble in water[2]Must be formulated strictly within the oil phase (Phase A) to prevent crystallization.
Photostability >95% retention post-irradiation[4]Ensures prolonged shelf-life and sustained SPF during sun exposure.
Primary Function UV filter, UV absorber, photostabilizer[1][5]Used to protect both the epidermis and the cosmetic formulation itself from UV degradation[5].

Mechanistic Visualization: Energy Dissipation

To understand why 3-CBP functions effectively as a UV filter without breaking down, we must trace its electron excitation route. Upon photon absorption, the molecule transitions from a ground state to an excited state, undergoes intersystem crossing, and ultimately relaxes by releasing the energy non-radiatively (as harmless heat).

G UV UV Radiation (290-400nm) CBP_G 3-CBP Ground State (S0) UV Absorption UV->CBP_G Irradiates CBP_E 3-CBP Excited Singlet (S1) Unstable State CBP_G->CBP_E Photon Absorption ISC Intersystem Crossing Spin Conversion CBP_E->ISC Energy Shift CBP_T 3-CBP Excited Triplet (T1) Energy Transfer ISC->CBP_T HEAT Non-radiative Decay Heat Dissipation CBP_T->HEAT Relaxation HEAT->CBP_G Return to S0

Fig 1. 3-Chlorobenzophenone Photostabilization & Energy Dissipation Pathway.

Protocol I: Preparing a Lipophilic 3-CBP Suncare Emulsion

Because 3-CBP is intrinsically lipophilic[2], it must be entirely sequestered in the oil phase of an emulsion. Failure to do so leads to nucleation and crystallization, resulting in a gritty texture and uneven SPF distribution. Furthermore, because benzophenone derivatives carry a risk of cutaneous penetration into the viable epidermis (which can trigger toxic or allergic reactions), formulations must include barrier-enhancing antioxidants like trans-resveratrol and β-carotene[4].

Materials Required:

  • Phase A (Lipophilic): Caprylic/Capric Triglyceride (10%), 3-Chlorobenzophenone (3% w/w)[2], Stearic Acid (Emulsifier, 2.5%), β-carotene (0.5%)[4].

  • Phase B (Aqueous): Distilled water (Q.S. to 100%), Glycerin (5%), Trans-resveratrol (0.5%)[4].

  • Equipment: Overhead mechanical stirrer, water bath, high-shear homogenizer, light microscope.

Step-by-Step Methodology:

  • Lipid Solubilization: Combine Caprylic/Capric Triglyceride, Stearic Acid, and 3-CBP in a jacketed vessel. Heat to 75°C.

    • Causality: 3-CBP is a crystalline solid at room temperature[2]; reaching 75°C ensures complete melting and thermodynamic integration into the lipid matrix.

  • Antioxidant Integration: Once Phase A is uniform, incorporate the β-carotene.

    • Causality: β-carotene acts as a sink for reactive oxygen species (ROS) generated during UV exposure and restricts the physical epidermal absorption of the UV filter[4].

  • Aqueous Preparation: In a separate vessel, heat Phase B (Water, Glycerin, Trans-resveratrol) to 75°C to precisely match the oil phase temperature, preventing shock-cooling of the lipids.

  • Emulsification (Self-Validating Step): Slowly decant Phase A into Phase B under constant overhead stirring (800 RPM). Immediately transfer to a high-shear homogenizer at 3000 RPM for 10 minutes.

    • Validation: Withdraw a 1 mL aliquot, cool to room temperature, and observe under a light microscope. Droplet sizes must be uniformly <5 µm with absolutely no visible 3-CBP crystals. If crystals are present, reheat to 75°C and increase homogenizer speed.

  • Cooling & Equilibrating: Reduce stirring to 300 RPM and allow the emulsion to cool to 40°C before packaging.

Protocol II: Photostability and Disinfection-Resistance Assay

Cosmetic UV filters frequently encounter chlorinated swimming pool water, which dictates spontaneous halogenation reactions[3]. Since 3-CBP is closely related to these chlorinated derivatives, validating its baseline stability against further oxidative degradation in chlorinated water is essential.

Objective: Validate that the 3-CBP formulation maintains >95% UV absorbance post-irradiation and post-chlorination[4].

Step-by-Step Methodology:

  • Thin-Film Application: Apply 2 mg/cm² of the 3-CBP emulsion onto polymethylmethacrylate (PMMA) plates (simulating human skin topography).

  • Disinfection Exposure: Submerge half of the PMMA plates in a simulated swimming pool solution (sodium hypochlorite, 2 mg/L free chlorine, pH 7.2) for 15 minutes[3]. Leave the other half untreated as a control.

  • Irradiation: Expose all plates to a solar simulator emitting broad-spectrum UVA/UVB (290–400 nm) at a dose of 10 J/cm² (equivalent to ~2 hours of midday sun).

  • Extraction & UV-Vis Spectrometry (Self-Validating Step): Wash the plates with 10 mL of ethanol to completely extract the remaining 3-CBP. Measure the absorbance of the eluate using a UV-Vis spectrophotometer at the specific λ-max of 3-CBP.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the irradiated vs. non-irradiated samples.

    • Validation Criteria: The formulation passes the stability assay if the AUC of the irradiated/chlorinated sample remains ≥95% of the unexposed control, confirming no loss of photoprotective function[4].

Protocol PhaseA Phase A (Lipids) Dissolve 3-CBP @ 75°C Homogenize Emulsification 3000 RPM for 10 min PhaseA->Homogenize PhaseB Phase B (Aqueous) Water + Actives @ 75°C PhaseB->Homogenize Cooling Cooling Phase Reduce to 40°C Homogenize->Cooling Check Droplet <5µm Testing Validation Assay UV-Vis & Microscopy Cooling->Testing Perform UV-Vis Assays

Fig 2. Workflow for the formulation and self-validation of a 3-CBP suncare emulsion.

Safety and Toxicology Considerations

Historically, parent compounds like Benzophenone-3 and Benzophenone-4 are strictly regulated (often capped at 5-6% maximum concentration) due to persistent concerns regarding cutaneous penetration and potential endocrine disruption[1][5]. Clinical trials evaluating sunscreens in chlorinated environments confirm that while chlorinated derivatives (including 3-CBP) offer highly stable photoprotection, they carry similar penetration risks and potential for allergic contact dermatitis[4]. Therefore, it is strictly recommended to pair 3-CBP with lipophilic barrier-enhancing antioxidants to optimize the safety profile and neutralize localized oxidative stress in the viable epidermis[4].

References

1.[2] CAS 1016-78-0: 3-Chlorobenzophenone. CymitQuimica. 2 2.[1] Ingredient in the spotlight: Benzophenone-4. Cosmedesk (May 2024). 1 3.[5] Benzophenone-3 (Oxybenzone): Uses, Benefits & Risks in Skincare. La Pink. 5 4.[3] Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters. Acta Chimica Slovenica / ResearchGate (Dec 2013). 3 5.[4] Analyzing the Photoprotection Efficiency of Sunscreens Containing Antioxidants under Disinfection Conditions. NIH / PMC (Oct 2021). 4

Sources

Application

Application Note: The Role of 3-Chlorobenzophenone in the Rational Design and Synthesis of Antitumor Kinesin Spindle Protein (Eg5) Inhibitors

Introduction: The Biological Rationale for Eg5 Inhibition The mitotic kinesin Eg5 (also known as KIF11 or Kinesin Spindle Protein, KSP) has emerged as a premier target for next-generation antimitotic chemotherapies. Unli...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Biological Rationale for Eg5 Inhibition

The mitotic kinesin Eg5 (also known as KIF11 or Kinesin Spindle Protein, KSP) has emerged as a premier target for next-generation antimitotic chemotherapies. Unlike traditional tubulin-targeting agents (e.g., taxanes or vinca alkaloids) which interfere with microtubule dynamics throughout the body and cause debilitating dose-limiting peripheral neuropathy, Eg5 is exclusively active during mitosis[1][2].

Eg5 forms a homotetrameric motor complex that cross-links anti-parallel microtubules, utilizing ATP hydrolysis to slide them apart and establish the bipolar mitotic spindle[3]. When Eg5 is allosterically inhibited, cells cannot separate their centrosomes. This results in a distinctive "monastral" phenotype—monopolar spindles that trigger prolonged mitotic arrest and ultimately force the tumor cell into apoptosis[2][3].

To develop potent therapies against these targets, medicinal chemists rely heavily on tailored synthetic building blocks. 3-Chlorobenzophenone has proven to be an indispensable precursor in synthesizing S-trityl-L-cysteine (STLC) derivatives and triphenylbutanamine analogues, which currently benchmark as some of the most potent Eg5 inhibitors in preclinical and clinical settings[4][5][6].

G KSP Eg5 Motor Protein ATP ATP Hydrolysis KSP->ATP Arrest Monopolar Spindle Arrest KSP->Arrest Eg5 Inhibition Bipolar Bipolar Spindle Formation ATP->Bipolar Normal Mitosis Inh 3-Cl-STLC Inhibitor Inh->KSP Allosteric Binding (P3 Pocket) Apop Tumor Cell Apoptosis Arrest->Apop Prolonged Arrest

Figure 1: Mitotic arrest and apoptosis pathway triggered by 3-Cl-STLC allosteric inhibition of Eg5.

Mechanistic Chemistry: Why 3-Chlorobenzophenone?

The baseline inhibitor, STLC, selectively inhibits Eg5 by binding to an allosteric pocket formed by helix α2, loop L5, and helix α3, located approximately 7 Å from the nucleotide-binding site[2]. However, baseline STLC has moderate in vivo potency.

The Causality of Halogen Substitution: Structure-Activity Relationship (SAR) studies and X-ray crystallography have revealed a recessed hydrophobic sub-pocket within the Eg5 allosteric site, known as the P3 cavity, formed by residues Pro137, Leu160, Leu214, and Phe239[2]. By starting synthesis with 3-chlorobenzophenone rather than unsubstituted benzophenone, chemists introduce a meta-chloro substitution onto one of the fundamental phenyl rings.

This chlorine atom is highly lipophilic and sterically precise; it effectively forces the modified aromatic ring deeper into the P3 cavity[2]. This "methylene shuffle" increases binding affinity by establishing van der Waals contacts with Leu160 at the bottom of the pocket, lowering the


 from the micromolar into the low nanomolar range[2][5].

Quantitative Data: SAR and Potency Comparison

The strategic integration of the 3-chloro group results in profound alterations to the thermodynamic binding profile of the inhibitor. Table 1 summarizes typical binding affinity enhancements driven by halogenated benzophenone precursors.

Precursor UsedInhibitor ScaffoldPocket Interaction MatrixApproximate

(nM)
Biological Outcome
BenzophenoneSTLCStandard L5/α2/α3 allosteric binding.~1200Moderate monopolar spindle formation.
3-Chlorobenzophenone 3-Cl-STLC Analogue Chlorine atom anchors into the deep hydrophobic P3 cavity. < 10 Potent tumor cell growth inhibition (

nM).
4-Chlorobenzophenone4-Cl-STLC AnalogueClashes with P3 constraints; sterically hindered.> 500Reduced overall efficacy and target binding.

Table 1: Comparative QSAR data highlighting the superiority of the meta-chloro substituted precursor in forming optimized Eg5 allosteric inhibitors.

Validated Experimental Protocols

The conversion of 3-chlorobenzophenone into an active antimitotic agent relies on a two-step sequence: Grignard addition to yield a highly substituted intermediate tertiary alcohol, followed by Lewis-acid-mediated thioetherification[2].

Protocol A: Synthesis of the Trityl Alcohol Intermediate

Objective: Synthesize 1-(3-Chlorophenyl)-1,2-diphenylethanol via Grignard addition.

Reagents & Equipment:

  • 3-Chlorobenzophenone (1.08 g, 5.0 mmol)

  • Benzylmagnesium chloride (2.0 M in THF, 5.0 mL, 10.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 20 mL)

  • Saturated aqueous

    
    
    
  • Flame-dried glassware under Argon or

    
    
    

Step-by-Step Methodology:

  • Preparation: Purge a 50 mL round-bottom flask with Argon. Add 3-chlorobenzophenone (1.08 g) and dissolve in 20 mL of anhydrous THF.

  • Temperature Control: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C.

  • Nucleophilic Addition: Using a syringe pump, add the benzylmagnesium chloride solution (5.0 mL) dropwise over 15 minutes.

    • Scientist's Insight: Dropwise addition is critical. The reaction is highly exothermic; rapid addition causes localized heating that promotes homocoupling of the Grignard reagent and minimizes the yield of the desired tertiary alkoxide[2].

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours. Monitor completion via Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction back to 0 °C. Cautiously quench with 15 mL of saturated aqueous

    
    .
    
    • Scientist's Insight:

      
       provides a mildly acidic pH (~5-6) that perfectly protonates the alkoxide to the alcohol without being acidic enough to induce carbocation formation and subsequent dehydration/elimination.
      
  • Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (

    
     mL). Wash combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under vacuum. Purify via flash chromatography to yield the intermediate as a colorless oil.
Protocol B: Lewis-Acid Mediated Thioetherification

Objective: Couple the intermediate alcohol with L-cysteine or cysteamine to form the final Eg5 inhibitor.

Reagents:

  • Synthesized 3-Cl-Trityl Alcohol (1.0 eq)

  • L-Cysteine or Cysteamine Hydrochloride (1.2 eq)

  • Boron trifluoride diethyl etherate (

    
    ) (3.0 eq)
    
  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve the 3-Cl-Trityl alcohol and the thiol nucleophile in glacial acetic acid (10 mL per gram of starting material).

  • Activation: Add

    
     dropwise to the stirring mixture at room temperature.
    
    • Scientist's Insight:

      
       functions as a powerful Lewis acid. It coordinates with the tertiary hydroxyl group, transforming it into an excellent leaving group. Because the resulting trityl carbocation is massively stabilized by resonance across the three aromatic rings, an 
      
      
      
      -type mechanism proceeds efficiently. The thiol nucleophile rapidly traps this carbocation[2].
  • Reaction: Stir the mixture overnight (12-16 hours) at room temperature.

  • Purification: Remove the acetic acid under reduced pressure. Resuspend the crude oil in a minimum volume of methanol and purify via reverse-phase preparative HPLC to afford the final potent Eg5 inhibitor.

W Precursor Precursor 3-Chlorobenzophenone Alcohol Intermediate 3-Cl-Trityl Alcohol Precursor->Alcohol Nucleophilic Addition Grignard Reagent Benzylmagnesium Chloride Grignard->Alcohol Product Product 3-Cl-Eg5 Inhibitor Alcohol->Product Lewis Acid Thioetherification Thiol Reagent Cysteamine + BF3·OEt2 Thiol->Product

Figure 2: Step-by-step synthetic workflow for KSP inhibitors originating from 3-Chlorobenzophenone.

Summary

The integration of 3-Chlorobenzophenone as a foundational synthon in the development of antimitotic drugs is not arbitrary; it represents a triumph of structure-based drug design. By understanding the spatial requirements of the Eg5 allosteric P3 pocket, medicinal chemists leverage the meta-chloro substitution to drive hydrophobic interactions, vastly increasing drug potency. The highly reliable sequence of Grignard nucleophilic attack followed by Lewis-acid driven thioetherification ensures the scalable, reproducible production of these promising chemotherapeutic agents.

References

  • [1] Optimized S-Trityl-l-cysteine-Based Inhibitors of Kinesin Spindle Protein with Potent in Vivo Antitumor Activity in Lung Cancer Xenograft Models (NIH PMC). URL:[Link]

  • [3] Kaan, Hung Yi Kristal (2012). Structural and functional characterisation of conventional kinesin and mitotic kinesin Eg5 (University of Glasgow Theses). URL: [Link]

  • [5] Wang F., Good J.A., et al. (2012). Triphenylbutanamines: Kinesin Spindle Protein Inhibitors with in Vivo Antitumor Activity (Journal of Medicinal Chemistry - ACS Publications). URL:[Link]

  • [2] Mackay S.P., et al. Doing the methylene shuffle - An-Najah Staff / European Journal of Medicinal Chemistry (An-Najah National University Repository). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Chlorobenzophenone

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-Chlo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 3-Chlorobenzophenone. This valuable aromatic ketone serves as a key intermediate in the synthesis of various pharmaceuticals.[1][2] This document will equip you with the necessary knowledge to overcome common synthetic challenges and achieve high-yield, high-purity outcomes.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 3-Chlorobenzophenone, providing explanations for the root causes and actionable solutions.

Issue 1: Low or No Product Yield

A diminished or absent yield of 3-Chlorobenzophenone is a frequent challenge, often attributable to several factors related to the widely used Friedel-Crafts acylation reaction.

  • Cause A: Inactive Lewis Acid Catalyst. The most common culprit is the deactivation of the Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), by moisture.[3][4]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware, preferably by flame-drying or oven-drying.[3]

      • Use Fresh Catalyst: Employ a newly opened container of anhydrous AlCl₃.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.[3]

  • Cause B: Deactivated Aromatic Substrate. Chlorobenzene is an electron-withdrawn and therefore deactivated aromatic ring, rendering it less reactive in electrophilic aromatic substitution reactions compared to benzene.[3][4]

    • Solution:

      • Stoichiometric Catalyst: Use a stoichiometric amount or a slight excess of the Lewis acid catalyst to ensure sufficient activation of the acylating agent.[3]

      • Temperature Adjustment: While higher temperatures can increase the reaction rate, they may also lead to undesirable side products. Monitor the reaction closely and adjust the temperature as needed.

  • Cause C: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.

    • Solution:

      • Reaction Monitoring: Track the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography (GC).

      • Temperature Increase: If the reaction is proceeding slowly, a modest increase in temperature may be beneficial.[3]

Issue 2: Formation of Undesired Isomers (ortho- and para-Chlorobenzophenone)

The Friedel-Crafts acylation of chlorobenzene with benzoyl chloride can lead to a mixture of ortho-, meta-, and para-substituted isomers.[5][6] While the meta-isomer is the desired product in this case, the ortho- and para-isomers are common byproducts.

  • Cause: Directive Effects of the Chloro Substituent. The chlorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. However, the formation of the meta-isomer is also observed.

    • Solution:

      • Temperature Control: Lower reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer. Conversely, carefully controlling the temperature may influence the ratio of isomers.[3]

      • Solvent Selection: The choice of solvent can influence the isomer distribution. Non-polar solvents like carbon disulfide or dichloromethane are often used.[4]

      • Purification: A robust purification method, such as column chromatography or recrystallization, is essential to isolate the desired 3-Chlorobenzophenone isomer.

Issue 3: Difficulty in Product Purification

The crude product may be challenging to purify due to the presence of unreacted starting materials, isomeric byproducts, and catalyst residues.

  • Cause: Complex Reaction Mixture. The final reaction mixture can be a complex matrix of different compounds.

    • Solution:

      • Proper Work-up: A thorough aqueous work-up is crucial to remove the Lewis acid catalyst and any water-soluble impurities. This typically involves quenching the reaction with ice and hydrochloric acid.[4][7]

      • Extraction: Efficient extraction with a suitable organic solvent is necessary to separate the product from the aqueous layer.

      • Recrystallization: Recrystallization from a suitable solvent system, such as ether-hexane, is an effective method for purifying the final product.[8]

      • Chromatography: For high-purity requirements, column chromatography may be necessary.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Chlorobenzophenone?

A1: The most prevalent method is the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride, or the acylation of chlorobenzene with benzoyl chloride, using a Lewis acid catalyst like aluminum chloride.[8][9]

Q2: What are the typical reaction conditions for the Friedel-Crafts synthesis of 3-Chlorobenzophenone?

A2: A common procedure involves adding anhydrous aluminum chloride to a refluxing solution of 3-chlorobenzoyl chloride in dry benzene.[8] The reaction is typically monitored by VPC or TLC until completion.

Q3: Are there alternative synthetic methods for preparing 3-Chlorobenzophenone?

A3: Yes, other methods include the Suzuki-Miyaura cross-coupling reaction and the Grignard reaction.[10][11] The Suzuki coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst.[12][13] The Grignard reaction utilizes the addition of a Grignard reagent to an acyl chloride or ester.[14][15]

Q4: What are the key safety precautions to consider during the synthesis?

A4: Anhydrous aluminum chloride is corrosive and reacts violently with water. 3-Chlorobenzoyl chloride is also corrosive. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. The reaction can also generate hydrogen chloride gas, which should be properly vented or trapped.[7]

III. Optimized Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of 3-Chlorobenzophenone via the Friedel-Crafts acylation.

Protocol 1: Friedel-Crafts Acylation of Benzene with 3-Chlorobenzoyl Chloride

This protocol is adapted from established procedures and is a reliable method for the synthesis of 3-Chlorobenzophenone.[8]

Materials:

  • 3-Chlorobenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dry Benzene

  • Diethyl ether

  • Hexane

  • Dilute aqueous base (e.g., sodium bicarbonate solution)

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Set up a reflux apparatus with a round-bottom flask, reflux condenser, and a dropping funnel. Ensure all glassware is thoroughly dry.

  • To the round-bottom flask, add dry benzene.

  • In the dropping funnel, place 3-chlorobenzoyl chloride.

  • Begin heating the benzene to reflux.

  • Slowly add anhydrous aluminum chloride in portions to the refluxing benzene.

  • Once the aluminum chloride has been added, add the 3-chlorobenzoyl chloride dropwise from the dropping funnel over a period of 10-15 minutes.

  • Continue to reflux the reaction mixture and monitor its progress using TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly pouring it into a mixture of ice and water.

  • Transfer the mixture to a separatory funnel and add diethyl ether.

  • Wash the organic layer with a dilute aqueous base, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the solution in vacuo using a rotary evaporator.

  • Purify the crude product by recrystallization from an ether-hexane mixture to afford 3-Chlorobenzophenone.

Expected Yield and Purity: The reported yield for a similar reaction is approximately 24% after recrystallization.[8] The melting point of pure 3-Chlorobenzophenone is in the range of 81-87 °C.[16][17]

IV. Data and Visualization

Table 1: Summary of Reaction Conditions and Isomer Distribution
Reactant 1Reactant 2CatalystSolventTemperatureIsomer Distribution (ortho:meta:para)Reference
Benzene3-Chlorobenzoyl ChlorideAlCl₃BenzeneRefluxN/A (meta is the primary product)[8]
ChlorobenzeneBenzoyl ChlorideAlCl₃Nitrobenzene25 °C3-12% : 0.1-4% : 84-97%[5]
Diagram 1: Friedel-Crafts Acylation Workflow

Friedel_Crafts_Acylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry_Glassware Dry Glassware Add_Reactants Add Reactants (Benzene, 3-Chlorobenzoyl Chloride) Dry_Glassware->Add_Reactants Inert_Atmosphere Inert Atmosphere Inert_Atmosphere->Add_Reactants Add_Catalyst Add Catalyst (AlCl₃) Add_Reactants->Add_Catalyst Reflux Reflux & Monitor Add_Catalyst->Reflux Quench Quench (Ice/Water) Reflux->Quench Extract Extract (Ether) Quench->Extract Wash Wash (Base, Water) Extract->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Recrystallization) Concentrate->Purify Product Product Purify->Product 3-Chlorobenzophenone

Caption: Workflow for the Friedel-Crafts acylation synthesis of 3-Chlorobenzophenone.

Diagram 2: Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Start Low or No Product Yield Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_Reactivity Evaluate Substrate/Reagent Reactivity Start->Check_Reactivity Check_Conditions Review Reaction Conditions Start->Check_Conditions Sol_Moisture_1 Use Anhydrous Reagents & Solvents Check_Moisture->Sol_Moisture_1 Sol_Moisture_2 Dry Glassware Thoroughly Check_Moisture->Sol_Moisture_2 Sol_Moisture_3 Use Inert Atmosphere Check_Moisture->Sol_Moisture_3 Sol_Reactivity_1 Increase Catalyst Loading Check_Reactivity->Sol_Reactivity_1 Sol_Conditions_1 Increase Reaction Time Check_Conditions->Sol_Conditions_1 Sol_Conditions_2 Increase Reaction Temperature Check_Conditions->Sol_Conditions_2

Caption: Troubleshooting flowchart for addressing low yield in the synthesis of 3-Chlorobenzophenone.

V. References

  • PrepChem. Synthesis of 3-chlorobenzophenone. [Link]

  • Google Patents. A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

  • Google Patents. Process for preparation of 3,3'- or 3,4'- diaminobenzophenone.

  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

  • University of Wisconsin-Green Bay. Grignard Reaction. [Link]

  • St. Olaf College. Grignard Reaction. [Link]

  • Journal of the Chemical Society C. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]

  • Sciforum. Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

  • Google Patents. Method for clean preparation of 4-hydroxyl-4'-chlorobenzophenone.

  • Scribd. 4-Chlorobenzophenone - Friedel Craft Acylation. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Beyond Benign. Grignard Reaction. [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. [Link]

  • Manasa Life Sciences. 3-Chlorobenzophenone. [Link]

  • ResearchGate. Catalytic reduction of p‐chlorobenzophenone in the presence of high loading of catalyst C2.[16]. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Quora. What happens when chlorobenzene undergoes Friese Craft's alkylation? [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • University of Calgary. Ch12: Friedel-Crafts acylation. [Link]

  • ACS Omega. Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. [Link]

  • Google Patents. Method for purifying and separating benzophenone.

  • National Institutes of Health. 3-Chloropropiophenone. [Link]

  • Chegg. Question: What is the theoretical yield of the synthesis of 4-chlorobenzophenone? C13H11ClO + NaOCl -> C13H9ClO + H2O + NaCl Using. [Link]

Sources

Optimization

degradation pathways of 3-Chlorobenzophenone under UV irradiation

Welcome to the Advanced Environmental Kinetics Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ center to assist researchers investigating the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Environmental Kinetics Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide and FAQ center to assist researchers investigating the photodegradation pathways of 3-Chlorobenzophenone (3-CBP).

Because 3-CBP is a highly recalcitrant chlorinated byproduct of commercial UV filters like Benzophenone-3 (BP-3), experimental setups investigating its mineralization often suffer from kinetic plateaus, quenching artifacts, and analytical limitations. The following guides are designed to help you build self-validating experimental systems while unpacking the underlying reaction causalities.

Frequently Asked Questions (FAQs): Mechanisms & Causality

Q: Why does 3-CBP exhibit pseudo-persistence under environmental UV-A, yet degrade rapidly under UV-C AOP setups? 3-Chlorobenzophenone acts as a pseudo-persistent pollutant because its ground-state molecule is highly stable against natural solar UV-A irradiation ()[1]. While UV-A merely excites 3-CBP to its triplet state (


) with low quantum yield for direct cleavage, Advanced Oxidation Processes (AOPs) utilizing UV-C (

nm) combined with

generate non-selective, highly reactive hydroxyl radicals (•OH) ()[2]. These •OH radicals initiate electrophilic aromatic substitution, tearing through the recalcitrant carbon-chlorine matrix and leading to ring cleavage.

Q: How do reaction conditions (pH, oxidant dosing) manipulate the pseudo-first-order rate constant (


) during UV/

irradiation?
Modifying physical parameters alters the thermodynamic availability of radical species. Below is a breakdown of the primary causality:

Table 1: Influence of Operating Parameters on 3-CBP Degradation Kinetics

ParameterOptimal RangeEffect on Kinetics (

)
Mechanistic Causality
Initial pH 6.0 – 7.0MaximizedAt pH > 8,

dissociates into hydroperoxide (

), which scavenges •OH. At pH < 4, •OH yield is thermodynamically hindered ()[3].

Dose
5 – 15 mMDose-dependent increaseInitial elevation linearly yields more •OH. Excess

(>20 mM) triggers auto-scavenging (

+ •OH


+

•), stalling degradation.
Co-solutes (

)
< 1 mMSuppressed (Inhibitory)Bicarbonate acts as a competitive •OH scavenger, forming carbonate radicals (

) which possess a significantly lower oxidation potential.

Pathway & Workflow Visualization

Understanding the kinetic decay of 3-CBP requires mapping its transformation from a stable aromatic system down to trace organic acids.

Degradation_Mechanism CBP 3-Chlorobenzophenone (Pseudo-persistent) UVAOP UV-C (254 nm) + H2O2 CBP->UVAOP Excitation Hydroxylation Electrophilic Aromatic Substitution CBP->Hydroxylation Intermediates Radicals •OH Radicals (High Oxidation Potential) UVAOP->Radicals Homolytic Fission Radicals->Hydroxylation Attack on aromatic ring RingCleavage Aromatic Ring Cleavage Hydroxylation->RingCleavage Successive oxidation OrganicAcids Small Organic Acids (e.g., Oxalic, Malonic) RingCleavage->OrganicAcids Mineralization

Figure 1: Radical-mediated degradation pathway of 3-Chlorobenzophenone.

Troubleshooting Guide: LC-MS/MS & AOP Anomalies

Issue 1: The degradation curve of 3-CBP plateaus prematurely at 40-50% removal.

  • Diagnostic: You are likely experiencing photon-shielding (inner-filter effect) or radical auto-scavenging.

  • Solution:

    • Calculate the initial molar ratio of [

      
      ] : [3-CBP]. If it exceeds 500:1, you are inducing •OH auto-scavenging.
      
    • Check the UV-Vis absorbance of the aliquots. Hydroxylated transformation products (TPs) formed during initial steps ()[4] often exhibit higher molar absorptivity at 254 nm than 3-CBP itself, absorbing the photons meant to cleave

      
      . Dilute the initial concentration of 3-CBP.
      

Issue 2: Hydroxylated intermediates and ring-cleavage products are missing in the LC-MS chromatogram.

  • Diagnostic: The terminal products of 3-CBP oxidation are highly polar, low-molecular-weight organic acids (e.g., glycolic acid, malonic acid) ()[3].

  • Solution: These compounds elute in the void volume of standard C18 reverse-phase columns. To trap them, switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or spike the mobile phase with an ion-pairing agent (e.g., 5 mM ammonium acetate).

Self-Validating Protocol: UV/ Assay for 3-CBP

A rigorous experimental setup must be a self-validating system. If baseline assumptions fail, the protocol should flag it internally before you waste mass spectrometry time.

Step 1: Reagent & Matrix Preparation

  • Prepare a 10

    
    M working solution of 3-CBP in ultrapure water (18.2 M
    
    
    
    cm). Limit organic solvents (like methanol) used for the primary stock to
    
    
    , as organic solvents act as potent •OH scavengers.
  • Buffer the solution to pH 6.5 using a low-concentration phosphate buffer (1 mM).

Step 2: Internal Control Initiation

  • Dark Control: Mix 3-CBP and

    
     (10 mM) in a wrapped amber vial. Leave for 60 minutes.
    Causality Check: This proves that baseline chemical oxidation is zero. If degradation occurs without UV, your matrix is contaminated with transition metals driving Fenton-like reactions.
    
  • UV-Only Control: Irradiate 3-CBP without

    
    .
    Causality Check: This establishes baseline direct photolysis rates[2].
    

Step 3: Collimated Beam Irradiation

  • Place 50 mL of the prepared sample into a continuously stirred batch reactor.

  • Dose with

    
     (10 mM).
    
  • Ignite the low-pressure mercury UV-C lamp (254 nm). Ensure steady-state irradiance (typically ~1.0 mW/cm

    
    ) is validated via iodide-iodate chemical actinometry prior to starting.
    

Step 4: Quenching & Kinetic Extraction

  • Extract 1 mL aliquots at pre-determined intervals (e.g., 0, 5, 15, 30, 60 minutes).

  • Critical Step: Immediately inject into vials pre-loaded with bovine catalase (approx. 200 U/mL) or sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ). Causality Check: If you do not rapidly quench residual
    
    
    , hydroxyl radicals will artificially continue degrading 3-CBP inside the autosampler vial, skewing your kinetic data.

Workflow Setup Prepare 3-CBP + Oxidant (Check pH 6.0) Controls Run Controls: Dark & Quenching Setup->Controls Irradiate UV-C Irradiation (Collimated Beam) Controls->Irradiate Baseline validated Sample Aliquots Quenched (Catalase / Na2S2O3) Irradiate->Sample Time-series extraction Analyze LC-MS/MS Analysis Sample->Analyze Stop •OH reactions

Figure 2: Self-validating experimental workflow for 3-CBP AOP assays.

References

  • Zhuang, R., Zabar, R., Veselinovic, G., & Trebse, P. "Stability and Toxicity of Selected Chlorinated Benzophenone-type UV Filters in Waters." Acta Chimica Slovenica, 2013. URL:[Link]

  • Skoric, I., et al. "Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes." National Institutes of Health (PMC), 2022. URL:[Link]

  • Manasfi, T., De Méo, M., Coulomb, B., Di Giorgio, C., & Boudenne, J. "Degradation Products of Benzophenone-3 in Chlorinated Seawater Swimming Pools." Environmental Science & Technology, 2015. URL:[Link]

  • Pan, Y., et al. "Insight into the Degradation of Two Benzophenone-Type UV Filters by the UV/H2O2 Advanced Oxidation Process." MDPI (International Journal of Environmental Research and Public Health), 2018. URL:[Link]

Sources

Troubleshooting

removal of unreacted reagents from 3-Chlorobenzophenone synthesis

Welcome to the Advanced Synthesis Support Center The synthesis of 3-chlorobenzophenone via the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride is a cornerstone reaction in drug development and materials...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center

The synthesis of 3-chlorobenzophenone via the Friedel-Crafts acylation of benzene with 3-chlorobenzoyl chloride is a cornerstone reaction in drug development and materials science[1]. Because benzene acts as both the solvent and the reactant, and anhydrous aluminum chloride (AlCl₃) is required as a Lewis acid catalyst to activate the acyl chloride[2], the post-reaction matrix is heavily saturated with unreacted reagents.

Failure to systematically clear these unreacted starting materials results in persistent emulsions, product degradation, and an impure crystal lattice. This support guide provides a mechanistic and highly validated troubleshooting framework to safely isolate your target ketone[3].

Quantitative Partitioning Data

To successfully clear unreacted reagents, our purification strategy leverages their divergent physicochemical properties during liquid-liquid extraction. The table below outlines the behavioral data used to design the protocol:

Component / ReagentReaction RoleState (25 °C)Aqueous ExtractabilityOrganic PartitioningTarget Clearance Mechanism
Benzene Solvent / ReactantLiquidImmiscibleHighly SolubleThermal (Evaporation in vacuo)
3-Chlorobenzoyl Chloride ReactantLiquidReactive (Hydrolyzes)SolubleChemical (Alkaline Hydrolysis)
Aluminum Chloride CatalystSolidSoluble (Acidic pH)InsolubleChemical (Acidic Quenching)
3-Chlorobenzophenone Target ProductSolidInsolubleSolubleIsolation (Recrystallization)

FAQ & Troubleshooting: Unreacted Reagents Clearance

Q1: My isolated 3-chlorobenzophenone has a lingering, irritating odor and degrades over time. Why? Causality & Fix: This is the hallmark of unreacted 3-chlorobenzoyl chloride. Acyl chlorides are potent electrophiles that can survive a rapid or excessively gentle aqueous workup. If left in the organic phase, they slowly hydrolyze in the presence of atmospheric moisture into HCl and 3-chlorobenzoic acid, which ruins the product's stability and drops the pH of your isolated batch. Solution: You must force the hydrolysis of the unreacted acyl chloride during the workup. Wash the organic phase with a dilute base (e.g., 1M NaOH or saturated NaHCO₃)[3]. This chemically transforms the lipophilic acyl chloride into water-soluble sodium 3-chlorobenzoate, which immediately partitions into the aqueous waste layer.

Q2: During the initial quench, I get a thick, intractable white emulsion that ruins phase separation. How do I prevent this? Causality & Fix: This emulsion is precipitated aluminum hydroxide (Al(OH)₃). The Friedel-Crafts mechanism relies on stoichiometric AlCl₃ activating the acyl chloride[2]. Quenching with plain water causes the AlCl₃ to rapidly hydrolyze, crashing out as an insoluble, gel-like Al(OH)₃ polymer at neutral pH. Solution: Quench the reaction mixture into ice-cold 1M HCl. The acidic environment keeps the aluminum species fully protonated as highly soluble [Al(H₂O)₆]³⁺ ions. This ensures a crisp, immediate phase separation between the aqueous layer and the organic benzene layer.

Q3: How do I ensure all the unreacted benzene is removed without losing my product? Causality & Fix: Because benzene is utilized as a solvent, it is present in vast stoichiometric excess[1][3]. Solution: Benzene boils at 80 °C and is readily removed via concentration in vacuo (rotary evaporation). However, trace benzene frequently co-crystallizes, becoming trapped in the product's lattice. To disrupt these solvates, you must perform a final recrystallization from an ether-hexane system[3].

Self-Validating Purification Protocol

This step-by-step methodology ensures total reagent clearance. It is designed as a self-validating system; do not proceed to the next step unless the milestone observation is met.

Step 1: Acidic Quenching (Catalyst Removal)

  • Transfer the crude reaction mixture to an addition funnel.

  • Slowly drip the mixture into a vigorously stirred beaker containing equal parts crushed ice and 1M HCl.

  • Transfer the quenched mixture to a separatory funnel and allow the layers to settle. Drain and discard the lower aqueous layer.

  • Self-Validation Milestone: The biphasic system must separate in under 60 seconds with a distinct, clear interface. If the interface is cloudy, add 10 mL of 1M HCl until the emulsion dissolves.

Step 2: Alkaline Wash (Acyl Chloride Removal)

  • To the retained organic phase (benzene), add an equal volume of 1M NaOH.

  • Stopper the funnel, invert, and vent immediately to release any pressure.

  • Shake vigorously for 3–5 minutes to ensure total hydrolysis of unreacted 3-chlorobenzoyl chloride[3].

  • Allow separation. Drain and discard the aqueous layer.

  • Self-Validation Milestone: Test the pH of the discarded aqueous effluent. It must read > pH 9. If the pH is acidic or neutral, the unreacted acyl chloride has depleted the base; repeat the wash with fresh 1M NaOH.

Step 3: Drying and Concentration (Solvent Removal)

  • Wash the organic phase with brine, then dry over anhydrous magnesium sulfate (MgSO₄)[3].

  • Gravity-filter the drying agent and transfer the filtrate to a round-bottom flask.

  • Remove the benzene using a rotary evaporator (in vacuo) at 40 °C.

  • Self-Validation Milestone: Evaporation is complete when condensation in the collection bulb ceases, leaving a crude solid or thick yellow oil in the flask.

Step 4: Recrystallization (Final Isolation)

  • Dissolve the crude residue in a minimal volume of warm diethyl ether.

  • Slowly add hexane dropwise until the solution turns slightly turbid, then place the flask in an ice bath to induce crystallization[3].

  • Vacuum filter the crystals and dry under high vacuum.

  • Self-Validation Milestone: Measure the melting point of the dried crystals. A sharply melting solid between 82–85 °C confirms the total clearance of unreacted reagents and successful isolation of pure 3-chlorobenzophenone[3][4].

Process Visualization

G Rxn Crude Reaction Mixture (Benzene, 3-CBC, AlCl3, 3-CBP) Quench Acidic Quench (Ice + 1M HCl) Rxn->Quench Sep1 Phase Separation Quench->Sep1 Aq1 Aqueous Waste (Aluminium Salts) Sep1->Aq1 Drain Org1 Organic Phase (Benzene, 3-CBP, Acyl Chloride) Sep1->Org1 Retain BaseWash Alkaline Wash (1M NaOH or NaHCO3) Org1->BaseWash Sep2 Phase Separation BaseWash->Sep2 Aq2 Aqueous Waste (Sodium 3-Chlorobenzoate) Sep2->Aq2 Drain Org2 Organic Phase (Benzene, 3-CBP) Sep2->Org2 Retain Evap Rotary Evaporation (Removes Benzene) Org2->Evap Recryst Recrystallization (Ether-Hexane) Evap->Recryst Pure Pure 3-Chlorobenzophenone Recryst->Pure

Workflow for quenching, phase separation, and isolation of 3-chlorobenzophenone.

References

  • Synthesis of 3-chlorobenzophenone – PrepChem.com. Available at:[Link]

  • Friedel-Crafts acylation of benzene – Chemguide. Available at:[Link]

Sources

Optimization

Technical Support Center: Machine Learning for Optimization of Reaction Conditions in Organic Synthesis

Welcome to the technical support center for the application of machine learning in the optimization of organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the application of machine learning in the optimization of organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are integrating computational strategies into their experimental workflows. Here, we address common challenges and frequently asked questions to help you navigate the complexities of data-driven reaction optimization, ensuring that your experimental choices are both efficient and mechanistically sound.

Troubleshooting Guide

This section directly addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.

Issue 1: My model's performance is poor on new, unseen data, even though it performed well on the training set.

This common problem, known as overfitting , occurs when a model learns the noise and specific artifacts of the training data too well, failing to generalize to new, unseen examples. The model is essentially memorizing instead of learning the underlying chemical principles.

Primary Causes & Solutions:

  • Excessive Model Complexity: A highly complex model (e.g., a deep neural network with many layers) can easily overfit a small dataset.[1] The model has too much capacity for the amount of information available.

    • Solution: Reduce the model's complexity. For a neural network, this could mean decreasing the number of layers or neurons. For tree-based models like Random Forests, you can limit the maximum depth of the trees.[1]

  • Lack of Regularization: Regularization techniques add a penalty for model complexity, discouraging it from fitting the noise in the training data.

    • Solution: Introduce regularization methods such as L1 or L2 regularization for linear models and neural networks, or use dropout for neural networks.

Issue 2: My Bayesian Optimization process is not converging to an optimal set of conditions or is taking too many experiments.

Bayesian optimization is a powerful tool for efficiently finding optima in a limited number of experiments, but its performance hinges on several key components.[9][10] Failure to converge suggests an issue with the balance between exploring the parameter space and exploiting known high-performing regions.[9]

Primary Causes & Solutions:

  • Poor Surrogate Model Choice: The surrogate model (often a Gaussian Process) is the model's "understanding" of the reaction landscape.[11][12] If it's not well-suited to the underlying chemistry, its predictions will be poor.

    • Solution: Gaussian Processes (GPs) are a strong default choice due to their ability to provide uncertainty estimates, which is crucial for balancing exploration and exploitation.[1][11] For highly complex landscapes, consider alternatives like Random Forests or Bayesian Neural Networks.[1]

  • Ineffective Acquisition Function: The acquisition function guides the search for the optimum by deciding which experiment to run next.[12] An imbalance can lead to getting stuck in a local optimum (too much exploitation) or wasting experiments on unpromising regions (too much exploration).

    • Solution: Ensure your acquisition function is properly tuned to balance this trade-off. Common choices include Expected Improvement (EI) and Upper Confidence Bound (UCB). The choice depends on your risk tolerance for exploring uncertain but potentially high-reward conditions.[13]

  • Suboptimal Initial Data: The initial set of experiments used to "seed" the model is critical. If these points are too close together or don't cover the space well, the initial surrogate model will be poor.

    • Solution: Use a space-filling Design of Experiments (DoE) method, such as a Latin Hypercube sampling, for your initial experiments rather than random selection or a simple grid search.[1]

Issue 3: The model's predictions are a "black box," and I can't understand why it's making certain suggestions.

Interpretability is a major hurdle for the adoption of complex machine learning models in science.[2][14] Without understanding the model's reasoning, it's difficult to trust its predictions or gain new chemical insights.[1][14][15]

Primary Causes & Solutions:

  • Inherent Model Opacity: Models like deep neural networks have millions of parameters, making their decision-making process inherently difficult to trace.[14]

    • Solution 1: Use Interpretable Models: When feasible, opt for simpler, more transparent models like linear regression, decision trees, or Random Forests. These models have built-in methods for assessing feature importance.[1][15]

    • Solution 2: Employ Interpretation Frameworks: For more complex models, use post-hoc interpretability techniques like SHAP (SHapley Additive exPlanations) or LIME (Local Interpretable Model-agnostic Explanations). These frameworks can attribute a prediction back to the input features, highlighting which molecular descriptors or reaction parameters were most influential.[14]

    • Solution 3: Analyze Feature Importance: Many models, including Random Forests, can directly quantify the importance of different parameters (e.g., temperature, catalyst choice) in the decision-making process.[16] This can reveal non-intuitive relationships between variables.[16]

Logical Workflow for Troubleshooting Model Performance

The following diagram outlines a decision-making process for diagnosing and addressing common issues encountered when developing machine learning models for reaction optimization.

G start Start: Model Performance Issue check_overfitting Is performance poor on test set but good on training set? start->check_overfitting overfitting High Likelihood of Overfitting check_overfitting->overfitting Yes check_underfitting Is performance poor on both training and test sets? check_overfitting->check_underfitting No reduce_complexity Reduce Model Complexity (e.g., fewer layers, limit tree depth) overfitting->reduce_complexity add_regularization Add or Increase Regularization (e.g., L2, Dropout) overfitting->add_regularization get_more_data Augment Data / Use Active Learning overfitting->get_more_data end_node Re-evaluate Performance reduce_complexity->end_node add_regularization->end_node get_more_data->end_node underfitting High Likelihood of Underfitting or Poor Feature Representation check_underfitting->underfitting Yes check_convergence Is Bayesian Optimization Failing to Converge? check_underfitting->check_convergence No increase_complexity Increase Model Complexity (e.g., more layers, more trees) underfitting->increase_complexity engineer_features Improve Feature Engineering (e.g., use better descriptors) underfitting->engineer_features check_data_quality Review Data Quality (noise, relevance, consistency) underfitting->check_data_quality increase_complexity->end_node engineer_features->end_node check_data_quality->end_node bo_issues Bayesian Optimization Inefficiency check_convergence->bo_issues Yes check_convergence->end_node No tune_surrogate Check Surrogate Model (e.g., Gaussian Process Kernel) bo_issues->tune_surrogate tune_acquisition Adjust Acquisition Function (Balance Exploration/Exploitation) bo_issues->tune_acquisition improve_initial_doe Improve Initial DoE (Use Space-Filling Design) bo_issues->improve_initial_doe tune_surrogate->end_node tune_acquisition->end_node improve_initial_doe->end_node G cluster_0 Setup Phase cluster_1 Automated Optimization Loop define_space 1. Define Parameter Space (Temp, Conc, Catalyst, Solvent) initial_doe 2. Initial Data Collection (Space-filling DoE) define_space->initial_doe run_exp 3. Run Experiments (Automated Reactor) initial_doe->run_exp analyze 4. Analyze Results (e.g., HPLC, UPLC-MS) run_exp->analyze update_model 5. Update Surrogate Model (Gaussian Process) analyze->update_model suggest_next 6. Acquisition Function Suggests Next Experiment update_model->suggest_next suggest_next->run_exp Iterate optimum 7. Optimum Found (Convergence or Budget Exhausted) suggest_next->optimum Stop

Sources

Reference Data & Comparative Studies

Validation

analytical methods for the quantification of 3-Chlorobenzophenone

A Comprehensive Analytical Guide to the Quantification of 3-Chlorobenzophenone For researchers, chemical engineers, and drug development professionals, the accurate quantification of 3-Chlorobenzophenone (3-CBP) is criti...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Guide to the Quantification of 3-Chlorobenzophenone

For researchers, chemical engineers, and drug development professionals, the accurate quantification of 3-Chlorobenzophenone (3-CBP) is critical across multiple domains. As a versatile halogenated aromatic compound (CAS: 1016-78-0), 3-CBP is not only utilized as a building block in pharmaceutical synthesis but is also heavily scrutinized as a stable, potentially toxic chlorination byproduct of benzophenone-type UV filters (like BP-3) in disinfected water systems[1][2].

Because analytical requirements shift drastically depending on whether 3-CBP is being assessed for bulk API purity or trace environmental monitoring, a one-size-fits-all approach is ineffective. This guide objectively compares the primary analytical platforms—HPLC-UV, GC-MS, and LC-MS/MS—and details field-proven methodologies grounded in chemical causality and self-validating logic.

Objective Method Comparison: Analytical Selection Matrix

The choice of analytical platform for 3-CBP depends intrinsically on the sample matrix and targeted limits of detection. The following table synthesizes the performance capabilities of the three leading methodologies[3][4].

Validation ParameterHPLC-UV (Diode Array)GC-MS (Electron Ionization)UHPLC-MS/MS (ESI)
Primary Application Bulk purity assay, synthesis monitoringTrace impurities, environmental matricesUltra-trace biomonitoring, complex foods
Sensitivity (LOD/LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeLow pg/mL range
Sample Throughput Very HighModerate to HighModerate
Derivatization Needed? NoNo (Direct injection feasible)No
Detection Specificity Moderate (Relies on retention time & UV spectrum)Very High (Spectral library matching & isotope ratios)Ultra High (Multiple Reaction Monitoring)
Operational Cost LowModerateHigh

Strategic Causality & Expert Insights (E-E-A-T)

In high-level analytical chemistry, successful quantification is derived from exploiting the target molecule's physicochemical properties. The methodologies for 3-CBP are governed by three causal principles:

  • Chromophoric Resonance for UV Efficiency: 3-CBP features two aromatic rings cross-conjugated with a carbonyl functional group. This structural motif acts as a highly efficient chromophore, generating intense

    
     and 
    
    
    
    transitions[4]. Consequently, simple UV-Vis detection (typically at 254 nm) yields excellent signal-to-noise ratios for routine bulk assays without requiring expensive mass spectrometry.
  • Aprotic Thermal Stability Enables Direct GC: Unlike hydroxylated benzophenone derivatives which suffer from peak tailing and require silylation[3], 3-CBP lacks protic, highly polar functional groups. With a boiling point of ~332 °C, it is sufficiently volatile and thermally stable. This causal reality means 3-CBP can be injected directly into a GC system without sample derivatization, thereby eliminating preparation artifacts and ensuring highly reproducible recoveries[5].

  • Isotopic Signatures as Built-in Validation: In GC-MS analysis, the presence of the single chlorine atom acts as an intrinsic self-validating mechanism. Chlorine naturally exists as

    
    Cl and 
    
    
    
    Cl in a roughly 3:1 ratio. During Electron Ionization (EI) at 70 eV, the molecular ion
    
    
    reliably produces a peak at m/z 216 and an
    
    
    peak at m/z 218 in an exact 3:1 ratio. If this ratio deviates, the analyst has immediate, self-validating proof of a co-eluting isobaric interference.

Experimental Workflows & Logical Relationships

AnalyticalWorkflow Sample 3-CBP Sample Matrix HPLC_Prep Direct Dilution (Acetonitrile) Sample->HPLC_Prep Bulk Intermediate (>0.1% Conc.) GC_Prep LLE or SPME Extraction Sample->GC_Prep Env. Water / Byproduct (Trace Conc.) HPLC_Run HPLC-UV Run (C18, 254 nm) HPLC_Prep->HPLC_Run HPLC_Out Bulk Purity & Reaction Assay HPLC_Run->HPLC_Out GC_Run GC-MS Analysis (EI, 70 eV) GC_Prep->GC_Run GC_Out Trace Impurity Profiling GC_Run->GC_Out

Caption: Analytical decision tree and protocol workflow for the quantification of 3-Chlorobenzophenone.

Self-Validating Experimental Protocols

Protocol A: HPLC-UV Analysis for Bulk Purity & API Intermediates

This protocol utilizes reverse-phase chromatography and is engineered for high throughput and robust reproducibility[4].

  • Sample Preparation: Dissolve the 3-CBP sample in HPLC-grade Acetonitrile to achieve a stock concentration of 1.0 mg/mL. Dilute serially with the mobile phase to generate a calibration curve spanning 1–50 µg/mL.

  • Chromatographic Conditions:

    • Column: Bidentate C18 (4.6 × 150 mm, 5 µm) to leverage the nonpolar nature of the analyte[4].

    • Mobile Phase: Isocratic elution utilizing 70% Acetonitrile and 30% Deionized Water[4].

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV absorbance at 254 nm.

  • Self-Validating System Check: Inject a mid-level standard and assess the peak tailing factor (

    
    ). A structurally sound C18 column will elute 3-CBP with a 
    
    
    
    . If
    
    
    , this is a self-validating indicator that exposed silanol groups on the column are actively interacting with the halogenated ring, warning the analyst to perform column maintenance before reporting data.
Protocol B: GC-MS Analysis for Trace Environmental Matrices

When monitoring 3-CBP as a degradation/chlorination product of UV filters in water systems[1], the ultra-high specificity of mass spectrometry is strictly required.

  • Sample Extraction (SPME): Utilize Solid-Phase Microextraction (SPME) to concentrate the analyte. Immerse a Carboxen/Polydimethylsiloxane/Divinylbenzene (CAR/PDMS/DVB) fiber directly into 10 mL of the pH-adjusted (pH 5.0–7.0) water sample containing 10% NaCl to induce a "salting-out" effect, driving the non-polar 3-CBP into the organic fiber phase[5].

  • Chromatographic Conditions:

    • Column: DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness). The 5% phenyl stationary phase excellently aligns with the

      
      -electron cloud of the benzophenone rings.
      
    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Thermal Program: Inject at 250 °C (Splitless mode). Oven starts at 80 °C (hold 1 min), ramps at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometry (SIM Mode): Operate in Electron Ionization (EI) mode at 70 eV. Monitor the Selected Ion Monitoring (SIM) channels corresponding to the molecular ions: m/z 216 and 218, as well as the primary fragmentation ion at m/z 139 (loss of the unsubstituted phenyl ring)[3].

  • Self-Validating System Check: Before integrating the peak area for quantification, calculate the abundance ratio of m/z 216 to 218. The protocol validates itself if the ratio is exactly 3:1 (±10% relative tolerance). Any deviation immediately signals a false positive driven by matrix co-elution.

References

Sources

Comparative

Spectroscopic Profiling and Structural Causality of Chlorobenzophenone Isomers

As a Senior Application Scientist in drug development and analytical chemistry, distinguishing between closely related positional isomers requires more than basic pattern matching. Relying on a single spectroscopic modal...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and analytical chemistry, distinguishing between closely related positional isomers requires more than basic pattern matching. Relying on a single spectroscopic modality introduces a critical vulnerability in quality control and process analytical technology. Differentiating 2-chlorobenzophenone, 3-chlorobenzophenone, and 4-chlorobenzophenone demands a deep understanding of molecular geometry and the causal relationship between a molecule's spatial arrangement and its energetic readout.

This guide objectively maps the physicochemical realities of these isomers to their corresponding multidimensional spectroscopic signatures.

Mechanistic Causality: The Steric-Spectroscopic Axis

The dominant factor differentiating the spectra of these isomers is not the mass of the substituent, but its physical location and the resulting steric hindrance .

In 4-chlorobenzophenone , the para-position of the chlorine atom introduces zero steric clash with the rest of the molecule. This allows the biphenyl ketone system to maintain a relatively planar lowest-energy conformation, maximizing the overlap of


-orbitals across the extended 

-conjugated network[1].

Conversely, 2-chlorobenzophenone is fundamentally perturbed by steric strain. The bulky chlorine atom at the ortho position forcefully clashes with the adjacent unsubstituted phenyl ring. To alleviate this tremendous torsional strain, the molecule adopts a non-coplanar geometry, twisting the substituted aryl ring out of the plane of the central carbonyl group[2].

This rotation dictates its entire spectroscopic signature:

  • Reduced Conjugation: The dihedral twist breaks

    
    -to-
    
    
    
    conjugation[2].
  • IR Shift: Because the carbonyl oxygen cannot effectively delocalize its electron density into the twisted aryl system, the C=O bond retains greater localized double-bond character. This higher force constant raises the bond's molecular energetics[3], shifting the infrared (IR) carbonyl stretching frequency to a measurably higher wavenumber relative to the 4-chloro isomer.

  • UV-Vis Shift: The disruption in conjugation widens the HOMO-LUMO energy gap, triggering a characteristic hypsochromic (blue) shift in the UV-Vis spectrum[1].

G A Ortho-Substitution (2-Chlorobenzophenone) B Steric Hindrance (Ortho-Cl vs Phenyl Clash) A->B C Dihedral Angle Twist (Non-coplanar Geometry) B->C D Reduced π-π* Conjugation C->D E IR Shift: Higher C=O v (cm⁻¹) D->E Increased C=O double-bond character F UV-Vis Shift: Hypsochromic (Blue) D->F Larger HOMO-LUMO energy gap

Causal map linking ortho-substitution to steric strain and resultant spectroscopic signal shifts.

Quantitative Data Synthesis

To reliably differentiate the isomers, the following table consolidates their key structural and optical characteristics into an integrated reference framework.

Diagnostic Parameter2-Chlorobenzophenone3-Chlorobenzophenone4-Chlorobenzophenone
Geometry & Symmetry Highly Asymmetric (Twisted)[2]Asymmetric (Coplanar)

-like local symmetry
Dominant Effect Steric inhibition of resonanceInductive (-I) pull dominatesPara-resonance (+R) delocalization
UV-Vis

(EtOH)
Hypsochromic shift (~250 nm)Intermediate (~255 nm)~260 nm (

)[1]
IR

(cm⁻¹)
~1665 – 1670 (Highest)~1655 – 1660~1650 – 1655 (Lowest)
¹H NMR Profile Complex ABCD overlapping multipletComplex ABCX multipletSymmetrical AA'BB' pseudo-doublets[4]

Self-Validating Diagnostic Protocols

Scientific integrity dictates that an analytical protocol must not rely on isolated data points. Every workflow must be a self-validating system —where orthogonal techniques cross-verify the structural assignment. An IR shift is merely circumstantial unless mathematically correlated with a corresponding NMR symmetry break.

Workflow S1 Sample Prep (Analyte in CDCl3) S2 1H/13C NMR (Confirm Symmetry) S1->S2 S3 ATR-FTIR (C=O Stretching) S1->S3 S4 UV-Vis Spectrophotometry (Conjugation Check) S1->S4 S5 Data Synthesis & Isomeric Validation S2->S5 S3->S5 S4->S5

Multiplexed spectroscopic workflow for the structural validation of chlorobenzophenone isomers.

Step 1: ¹H and ¹³C NMR Spectroscopy (Symmetry Validation)

Causality: NMR acts as the primary filter for molecular symmetry.

  • Preparation: Dissolve 10 mg of the crystalline ketone[5] into 0.6 mL of high-purity

    
    .
    
  • Acquisition: Acquire the spectrum on a 400 MHz (or higher) instrument.

  • Internal Validation Check: Prior to analysis, verify the half-height width of the residual

    
     peak (7.26 ppm) is <1 Hz. Poor shimming will blur crucial fine-splitting data.
    
  • Interpretation:

    • If the substituted ring shows a clean, highly coupled pseudo-doublet system (AA'BB' pattern) at ~7.4 and 7.7 ppm, the isomer is definitively 4-chlorobenzophenone [4].

    • If the spectrum devolves into an asymmetric ABCD multiplet—exacerbated by the anisotropic deshielding of the nearby carbonyl oxygen—the lack of symmetry identifies the 2-chloro or 3-chloro isomer.

Step 2: ATR-FTIR Analysis (Electronic Delocalization Check)

Causality: Measures the localized strength of the C=O double bond as a direct function of the dihedral twist.

  • Preparation: Ensure the ATR diamond crystal is aggressively cleaned with isopropyl alcohol. Plate ~2 mg of the neat solid.

  • Acquisition: Apply firm, consistent pressure with the ATR anvil to ensure intimate contact. Take 32 scans at a 4 cm⁻¹ resolution.

  • Internal Validation Check: The baseline at 2000-2500 cm⁻¹ must remain entirely flat. A sloping baseline indicates poor crystal contact or scattering, invalidating the wavenumber shift.

  • Interpretation: A peak firmly seated at ~1650 cm⁻¹ confirms the high conjugation of the para isomer. A sharp shift upwards to ~1665+ cm⁻¹ confirms the localized bond energy characteristic of the sterically hindered 2-chlorobenzophenone [3].

Step 3: UV-Vis Spectrophotometry (HOMO-LUMO Gap Verification)

Causality: Quantifies the gross


-orbital overlap across the entire molecular axis.
  • Preparation: Prepare a highly dilute (10 μM) stock solution in HPLC-grade ethanol.

  • Acquisition: Scan the solution from 200 nm to 400 nm using a clean quartz cuvette.

  • Internal Validation Check: Run a solvent blank immediately prior. The absorbance maximum (

    
    ) should fall between 0.4 and 0.8 AU to ensure compliance with the Beer-Lambert law.
    
  • Interpretation: An absorption maximum peaking cleanly at 260 nm verifies 4-chlorobenzophenone [1]. A confirmed hypsochromic (blue) shift to ~250 nm serves as the final, definitive validation that the rings are twisted out-of-plane, identifying the 2-chloro isomer[2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8653, 4-Chlorobenzophenone". PubChem / NIH.[Link]

  • The Journal of Physical Chemistry B. "Experimental and Computational Studies on the Molecular Energetics of Chlorobenzophenones". American Chemical Society (ACS).[Link]

  • Canadian Journal of Chemistry. "Molecular conformations of ortho-substituted benzophenones". Canadian Science Publishing.[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-ChloroBenzophenone

To build an authoritative safety culture in drug development and synthetic chemistry, relying on generic lab guidelines is insufficient. As a Senior Application Scientist, I emphasize that every choice regarding Personal...

Author: BenchChem Technical Support Team. Date: March 2026

To build an authoritative safety culture in drug development and synthetic chemistry, relying on generic lab guidelines is insufficient. As a Senior Application Scientist, I emphasize that every choice regarding Personal Protective Equipment (PPE), handling, and disposal must be deeply grounded in the physicochemical reality of the compound being utilized.

This technical guide unpacks the mechanistic causality behind handling 3-Chlorobenzophenone (CAS: 1016-78-0) . By understanding how and why this compound interacts with biological tissues and standard lab materials, we can engineer a self-validating operational workflow that ensures absolute safety and analytical purity.

Part 1: Mechanistic Hazard Profile & Causality

3-Chlorobenzophenone is a halogenated aromatic ketone. Because it is chemically structured to interact with specific biological targets or serve as a lipophilic intermediate in pharmaceutical synthesis, it poses unique occupational hazards.

The presence of the chlorine atom increases the compound's lipophilicity. If exposed to the skin, it readily interacts with the lipid bilayers of the stratum corneum, causing acute localized dermal disruption and irritation[1]. Furthermore, because it exists as a solid at room temperature, physical manipulation introduces kinetic energy that easily aerosolizes the fine crystalline powder, creating an immediate inhalation vector[1][2].

Quantitative Physicochemical & Hazard Data

Parameter Value / Classification Mechanistic Implication
CAS Number 1016-78-0[3] Global chemical identifier; essential for exact waste manifesting.
Physical State Solid (Melting Point ~85 °C)[3] Exists as a powder at RT. Dust mitigation is the primary logistical focus.
Molar Mass 216.67 g/mol [3] Heavy enough to settle on surfaces, but easily disturbed into an airborne state.
Dermal Hazard Skin Irritation (Category 2)[1] Lipophilic structure penetrates epidermal matrices, requiring strict barrier PPE.
Ocular Hazard Serious Eye Irritation (Category 2)[1] Corrosive mechanism upon contact with aqueous corneal environments.

| Inhalation Hazard | Acute Toxicity (Category 4)[2] | Particulate lodgment in alveolar spaces triggers severe respiratory irritation. |

Part 2: The Self-Validating PPE Matrix

Standard PPE is not universally effective. The choices below reflect the physicochemical vulnerabilities of 3-Chlorobenzophenone.

  • Hand Protection (Context-Dependent Escalation):

    • Dry Handling: Standard nitrile gloves (minimum 0.11 mm thickness) provide an excellent barrier against dry particulates[1].

    • Solution Handling: If you are dissolving 3-Chlorobenzophenone in organic solvents (like Dichloromethane or Tetrahydrofuran), standard nitrile is insufficient. Causality: The organic solvent acts as a permeation carrier, dragging the dissolved halogenated compound rapidly through the nitrile barrier. Switch to heavy-duty fluoroelastomer (Viton) gloves or utilize a double-gloving strategy.

  • Ocular Defense:

    • Wear tight-fitting, indirect-vented chemical safety goggles[1][2]. Causality: Standard safety glasses with side shields cannot arrest fine, airborne aerosolized dust particles which bypass loose-fitting eyewear.

  • Respiratory Barriers:

    • When working within a certified fume hood, external respiratory PPE is generally not required. However, if handling bulk quantities outside of localized exhaust, a NIOSH-approved N95 or P100 particulate respirator is strictly mandated[2].

  • Body Coverings:

    • Utilize a 100% cotton lab coat with full-length trousers[1]. Causality: Synthetic fabric blends readily accumulate electrostatic charge, which physically attracts the dry 3-Chlorobenzophenone dust to the researcher’s clothing.

Part 3: Procedural Logistical Plan (Handling Methodology)

Every standard operating procedure must be a self-validating system. Follow this methodology to ensure particulate drift is entirely arrested.

Step 1: Environmental Verification & Tool Preparation

  • Action: Confirm the fume hood face velocity is operating above 100 feet per minute (fpm). Equip grounded, stainless-steel spatulas.

  • Validation Check: Tape affixed to the fume hood sash must be actively drawn inward.

  • Causality: Using plastic spatulas to weigh 3-Chlorobenzophenone can cause repulsive electrostatic dispersion, unintentionally aerosolizing the compound.

Step 2: Secondary Containment Strategy

  • Action: Place your primary weighing boat inside a larger, shallow secondary tray lined with an anti-static mat.

  • Validation Check: If a micro-spill occurs during transfer from the reagent bottle, the compound is mechanically trapped within the secondary tray, preventing hood contamination.

Step 3: Transfer & Sealing Operations

  • Action: Dispense the compound slowly. After weighing, immediately cap the primary reagent bottle and seal the receiving vessel before removing it from the fume hood.

  • Validation Check: No unsealed vessel containing 3-Chlorobenzophenone may cross the plane of the fume hood sash.

Part 4: Spill Response and Halogenated Disposal Methodology

In the event of accidental release, standard sweeping will exacerbate the hazard. Execute the following sequential containment protocol:

Step 1: Immediate Ventilation Isolation

  • Evacuate non-essential personnel from the area[1]. Maximize localized exhaust ventilation and ensure the room's HVAC system is not recirculating the air.

Step 2: PPE Escalation

  • First responders must don high-efficiency particulate air (HEPA) respirators (or a Self-Contained Breathing Apparatus for major spills) and heavy-duty protective gloves[1][2].

Step 3: Wet-Wipe Mechanical Containment (Strictly No Dry Sweeping)

  • Causality: Dry sweeping introduces kinetic energy that converts settled powder back into an inhalable airborne hazard.

  • Action: Carefully drape wet absorbent lab wipes (moistened with water or a mild surfactant) directly over the spill to trap the dust and dissolve the kinetic energy[1].

Step 4: Lipid-Soluble Decontamination

  • Wash the affected surface area thoroughly with soap and plenty of water[1][2].

  • Validation Check: Because 3-Chlorobenzophenone is lipophilic, water alone is chemically insufficient. The surfactant (soap) is mechanistically required to fully emulsify and lift residual compound from the benchtop.

Step 5: Segregated Halogenated Disposal

  • Deposit all contaminated wipes, PPE, and solid residues into a clearly labeled, designated container for relatively unreactive halogenated organic reagents (often designated as "Container B" or "Container C" for solid residues)[3]. Do not mix with generic aqueous waste streams. Ensure full compliance with regional hazardous waste regulations[2].

Part 5: Visual Workflow Diagram

Workflow N1 Identify Hazard (3-Chlorobenzophenone) N2 Assess Material State (Solid vs. Solvent Carrier) N1->N2 N3 Solid Handling (Dust/Inhalation Risk) N2->N3 Powder Form N4 Solution Handling (Dermal/Permeation Risk) N2->N4 Solvent Form N5 Don Goggles & Standard Nitrile Gloves N3->N5 N6 Don Goggles & Viton/Double Nitrile Gloves N4->N6 N7 Execute Protocol in Ventilated Fume Hood N5->N7 N6->N7 N8 Accidental Spill Detected? N7->N8 N9 Evacuate & Wet-Wipe (Strictly NO Dry Sweeping) N8->N9 Yes N10 Dispose in Halogenated Organic Waste Container N8->N10 No N9->N10

Fig 1: Operational workflow for 3-Chlorobenzophenone handling, PPE donning, and spill response.

References

  • Merck Millipore. "3-Chlorobenzophenone CAS 1016-78-0 | 816116 - Merck Millipore." merckmillipore.com.
  • TCI Chemicals. "SAFETY DATA SHEET - TCI Chemicals." tcichemicals.com.
  • Fisher Scientific. "SAFETY DATA SHEET - Fisher Scientific." fishersci.com.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.